Lubiprostone-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32F2O5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1/i1D3,2D2,3D2 |
InChI Key |
DBVFKLAGQHYVGQ-QHZIEZROSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F |
Canonical SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Lubiprostone-d7: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone-d7 is the deuterated analog of Lubiprostone, a bicyclic fatty acid derived from prostaglandin E1.[1] It is utilized in the management of chronic idiopathic constipation, irritable bowel syndrome with constipation (IBS-C), and opioid-induced constipation.[2] The strategic incorporation of seven deuterium atoms into the Lubiprostone molecule renders it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.[3] This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to this compound, along with its mechanism of action.
Chemical Properties and Structure
This compound is a white to off-white powder or a thick yellow oil, soluble in ethanol and ether, and practically insoluble in hexane and water.[1][4] Its chemical structure and properties are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-((1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid | |
| Synonyms | (11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7; RU 0211-d7 | |
| CAS Number | 1217675-13-2 | |
| Molecular Formula | C₂₀H₂₅D₇F₂O₅ | |
| Molecular Weight | 397.51 g/mol |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white powder or thick yellow oil | |
| Solubility | Soluble in ethanol and ether; practically insoluble in hexane and water. | |
| Storage | 2-8°C in a refrigerator, in a tightly closed vial. |
The structure of this compound is characterized by a bicyclic core with two fluorine atoms and a ketone group on one of the side chains. The seven deuterium atoms are located on the terminal end of the octyl side chain, specifically at the 6, 6, 7, 7, 8, 8, and 8 positions. This isotopic labeling provides a distinct mass difference from the non-deuterated Lubiprostone, which is crucial for its use as an internal standard in mass spectrometry-based assays.
Mechanism of Action
Lubiprostone, and by extension this compound, exerts its therapeutic effect by acting as a selective activator of type-2 chloride channels (ClC-2) located on the apical membrane of gastrointestinal epithelial cells. This activation is independent of protein kinase A.
The activation of ClC-2 channels leads to an efflux of chloride ions into the intestinal lumen. To maintain electrical neutrality, sodium ions follow the chloride ions into the lumen via a paracellular pathway. This increase in luminal sodium chloride creates an osmotic gradient, drawing water into the intestines. The resulting increase in intestinal fluid secretion softens the stool, increases intestinal motility, and facilitates the passage of stool, thereby alleviating the symptoms of constipation.
Experimental Protocols
While specific, detailed protocols for the synthesis and purification of this compound are proprietary and not extensively published, the general principles of deuterated drug synthesis and purification of prostaglandins can be applied.
General Synthesis Approach for Deuterated Prostaglandins
The synthesis of deuterated prostaglandins like this compound typically involves the introduction of deuterium atoms at a late stage of the synthesis to a non-deuterated precursor. This can be achieved using a deuterated reagent to introduce the isotopically labeled side chain. The synthesis of prostaglandins is a complex, multi-step process often involving the use of protecting groups and stereocontrolled reactions to build the intricate cyclic core and side chains.
Purification of Isotopically Labeled Pharmaceuticals
Purification of the final deuterated compound is critical to ensure high isotopic and chemical purity. Common purification techniques for prostaglandins and their analogs include:
-
Silica Gel Column Chromatography: This is a standard method for purifying organic compounds. For Lubiprostone, a mobile phase system of n-hexane and ethanol has been described.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to achieve high purity. For Lubiprostone, both normal-phase and reversed-phase HPLC methods have been developed.
-
Crystallization: If the compound is a solid, crystallization can be an effective final purification step.
Analytical Methodologies
Due to its use as an internal standard, robust analytical methods for the quantification of this compound are essential.
A validated reversed-phase HPLC method for the determination of Lubiprostone can be adapted for this compound. A typical setup is described in the table below.
Table 3: Example of HPLC Method Parameters for Lubiprostone Analysis
| Parameter | Description | Reference |
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size | |
| Mobile Phase | Methanol and 0.02M Phosphate Buffer (pH 3.8) (70:30 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 245 nm | |
| Injection Volume | 10 µL | |
| Column Temperature | Ambient |
LC-MS/MS is the primary technique for which this compound is used as an internal standard in the quantification of Lubiprostone and its metabolites in biological matrices. The use of an isotopically labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
Table 4: General LC-MS/MS Parameters for Prostaglandin Analysis
| Parameter | Description | Reference |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acidic compounds like prostaglandins. | |
| Scan Type | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix. | |
| Internal Standard | This compound is added to samples and calibration standards at a known concentration. |
The specific MRM transitions for Lubiprostone and this compound would need to be optimized on the specific mass spectrometer being used. The fragmentation patterns of prostaglandins often involve neutral losses of water and CO₂.
Conclusion
This compound is an essential tool for the accurate quantification of Lubiprostone in biological samples, which is critical for drug development and clinical research. Its chemical properties are well-defined, and its mechanism of action is understood to be identical to that of the non-deuterated parent compound. While detailed, publicly available experimental protocols for its synthesis are scarce, the principles of deuterated synthesis and prostaglandin purification provide a solid framework for its preparation. The analytical methodologies, particularly LC-MS/MS, are well-established for the use of deuterated internal standards, ensuring reliable and accurate results in pharmacokinetic and metabolic studies.
References
Technical Guide: The Core Mechanism of Action of Lubiprostone
A Note on Lubiprostone-d7: This technical guide focuses on the mechanism of action of Lubiprostone, the pharmacologically active compound. This compound is a deuterated isotopologue of Lubiprostone. Due to the kinetic isotope effect, its metabolism and pharmacokinetics may differ slightly, but its fundamental mechanism of action at the molecular target is identical. Deuterated compounds like this compound are typically synthesized for use as internal standards in bioanalytical assays, such as mass spectrometry, to accurately quantify the non-deuterated drug in biological samples. This guide will detail the actions of Lubiprostone.
Executive Summary
Lubiprostone is a locally acting prostone, a bicyclic fatty acid derived from prostaglandin E1, approved for the treatment of chronic idiopathic constipation (CIC), opioid-induced constipation (OIC), and irritable bowel syndrome with constipation (IBS-C) in women.[1][2][3] Its therapeutic effect is achieved through the specific activation of type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells.[1][2] This activation initiates a cascade of ion and fluid movement into the intestinal lumen, leading to softened stool and increased motility without significantly altering serum electrolyte concentrations.
Core Mechanism of Action: Chloride Channel Activation
Lubiprostone's primary mechanism involves the activation of ClC-2 channels, which are a normal component of the apical membrane of the human intestine. This action is independent of protein kinase A (PKA), distinguishing it from other secretagogues that may rely on cyclic AMP (cAMP) pathways.
The activation of ClC-2 channels by Lubiprostone leads to a sequence of physiological events:
-
Chloride Ion Efflux: Lubiprostone binding to the ClC-2 channel induces a conformational change, opening the channel and allowing chloride ions (Cl⁻) to flow from the enterocytes into the intestinal lumen.
-
Paracellular Sodium Efflux: The resulting increase in negative charge within the lumen creates an electrochemical gradient that drives the passive movement of sodium ions (Na⁺) from the body into the lumen through the paracellular pathway (the space between cells). This maintains isoelectric neutrality.
-
Water Secretion: The accumulation of sodium and chloride ions in the lumen increases its osmolarity. To maintain isotonic equilibrium, water follows the ions into the lumen via osmosis.
-
Increased Intestinal Motility: The influx of water increases the liquidity of the luminal contents, softening the stool. This increase in fluid volume and softened stool consistency facilitates intestinal transit and promotes spontaneous bowel movements (SBMs).
Recent studies suggest that Lubiprostone's effects might also involve other pathways, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel via prostaglandin E (EP) receptors, particularly at higher concentrations. However, the primary and most well-established mechanism is the direct activation of ClC-2 channels.
Signaling Pathway Diagram
Caption: Lubiprostone activates ClC-2 channels, leading to ion and water secretion into the intestinal lumen.
Pharmacokinetics and Metabolism
Lubiprostone exhibits minimal systemic absorption, acting locally on the apical gastrointestinal epithelium.
-
Absorption & Distribution: Plasma concentrations of the parent drug are typically below the level of quantification (e.g., <10 pg/mL). In vitro studies show it is approximately 94% bound to human plasma proteins.
-
Metabolism: Lubiprostone is rapidly and extensively metabolized, not by the hepatic cytochrome P450 system, but by ubiquitously expressed carbonyl reductases in the stomach and jejunum. The primary, measurable metabolite is M3, which constitutes less than 10% of the administered dose.
-
Excretion: The majority of the drug is excreted in the urine and feces after metabolism.
Pharmacokinetic Parameters of M3 (Metabolite)
| Parameter | Value (after a single 24 mcg Lubiprostone dose) | Reference |
| Tmax (Peak Plasma Time) | ~1.10 - 1.14 hours | |
| Cmax (Max Concentration) | ~41.5 pg/mL | |
| AUC₀₋t (Area Under Curve) | ~57.1 pg·hr/mL | |
| Half-life (t½) | ~0.9 - 1.4 hours |
Clinical Efficacy Data
Lubiprostone has demonstrated efficacy in improving bowel movement frequency and associated symptoms across multiple randomized, double-blind, placebo-controlled trials.
Table 4.1: Efficacy in Chronic Idiopathic Constipation (CIC)
| Endpoint | Lubiprostone (24 mcg BID) | Placebo | p-value | Reference |
| SBM within 24h (Study 1) | 56.7% | 36.9% | <0.05 | |
| SBM within 24h (Study 2) | 62.9% | 31.9% | <0.05 | |
| SBM within 24h (Mexico Study) | 60.0% | 41.5% | 0.009 | |
| Mean SBM Freq. at Week 1 | 5.69 | 3.46 | 0.0001 |
Table 4.2: Efficacy in IBS-C (Combined Analysis of Two Phase 3 Trials)
| Endpoint | Lubiprostone (8 mcg BID) | Placebo | p-value | Reference |
| Overall Responders | 17.9% | 10.1% | 0.001 |
Table 4.3: Efficacy in Parkinson's Disease-Associated Constipation
| Endpoint | Lubiprostone (up to 48 mcg/day) | Placebo | p-value | Reference |
| Marked Clinical Global Improvement | 64.0% (16 of 25) | 18.5% (5 of 27) | 0.001 | |
| Improvement in Stools/Day | Significant Improvement | No Significant Improvement | <0.001 |
Key Experimental Protocols
The mechanism of Lubiprostone has been elucidated through a combination of in vitro cellular assays and ex vivo tissue studies.
Patch-Clamp Electrophysiology
-
Objective: To directly measure the activation of specific ion channels by Lubiprostone.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK)-293 cells are stably transfected with recombinant human ClC-2 channels. Alternatively, intestinal epithelial cell lines like T84, which endogenously express ClC-2, are used.
-
Cell Preparation: Cells are prepared for whole-cell patch-clamp recording. A glass micropipette forms a high-resistance seal with the cell membrane.
-
Recording: The membrane patch is ruptured to gain electrical access to the cell interior. The membrane potential is clamped at a set voltage.
-
Drug Application: Lubiprostone is applied to the cell via perfusion.
-
Data Acquisition: The resulting electrical current (ion flow) across the cell membrane is measured. An increase in chloride current following Lubiprostone application indicates channel activation. The EC₅₀ for ClC-2 channel activation in transfected HEK-293 cells was found to be 17 nM.
-
Ussing Chamber Assay for Intestinal Tissue Secretion
-
Objective: To measure electrogenic ion transport across an intact intestinal mucosal sheet, quantifying the net effect of Lubiprostone on secretion.
-
Methodology:
-
Tissue Preparation: A section of animal (e.g., guinea pig) small intestine or colon is excised, and the muscle layers are stripped away, leaving the mucosal-submucosal layers.
-
Chamber Mounting: The tissue sheet is mounted between two halves of an Ussing chamber, separating the mucosal (luminal) and serosal (blood) sides. Each side is bathed in an identical, oxygenated physiological saline solution.
-
Electrophysiological Measurement: Ag/AgCl electrodes are used to measure the transepithelial potential difference. A separate pair of electrodes is used to pass a current to clamp the voltage at 0 mV. This required current is the short-circuit current (Isc), which represents the net sum of active ion transport.
-
Drug Addition: Lubiprostone is added to the serosal or mucosal side of the chamber.
-
Analysis: An increase in Isc following the addition of Lubiprostone indicates a net secretion of ions (primarily Cl⁻) into the mucosal side. Studies show Lubiprostone stimulates Isc in T84 cell monolayers with an EC₅₀ of 18 nM.
-
Experimental Workflow Diagram
Caption: A multi-level experimental approach to characterizing the action of Lubiprostone.
References
An In-depth Technical Guide on the Proposed Synthesis and Purification of Lubiprostone-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation (IBS-C)[1][2]. It is a bicyclic fatty acid derived from prostaglandin E1[1]. Lubiprostone activates ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to an efflux of chloride ions into the intestinal lumen. This is followed by a passive efflux of sodium and water, which softens the stool, increases intestinal transit, and promotes spontaneous bowel movements[1][3].
Deuterated analogs of active pharmaceutical ingredients, such as Lubiprostone-d7, are critical tools in drug development. They are primarily used as internal standards in pharmacokinetic and metabolic studies due to their mass difference, which allows for precise quantification by mass spectrometry. This guide provides a comprehensive overview of a proposed synthesis and purification strategy for this compound.
Proposed Synthesis of this compound
The proposed synthesis of this compound is adapted from established routes for Lubiprostone, such as the Corey lactone-based approach. The key modification is the introduction of the deuterated omega (ω) side chain. The seven deuterium atoms are located on the terminal pentyl group of the difluoro-oxo-octyl side chain.
Synthesis of Key Intermediates
2.1.1 Synthesis of Deuterated ω-Side Chain Precursor: Dimethyl (2-oxo-1,1-difluoroheptyl-d7)phosphonate (V)
The introduction of the deuterated alkyl chain is proposed to occur via the synthesis of a deuterated phosphonate, which can then be used in a Horner-Wadsworth-Emmons reaction.
-
Preparation of Pentyl-d7 Bromide (II): A commercially available deuterated starting material such as pentanoic acid-d9 can be reduced to pentanol-d9 using a reducing agent like lithium aluminum deuteride (LiAlD4). Subsequent bromination would yield pentyl-d7 bromide (II). Alternatively, commercially available deuterated pentyl bromide could be sourced.
-
Formation of Ethyl 2,2-difluoro-3-hydroxyoctanoate-d7 (III): The deuterated pentyl bromide (II) can be converted to a Grignard reagent and reacted with ethyl 2,2-difluoro-3-oxobutanoate to introduce the difluoro moiety and form the corresponding tertiary alcohol.
-
Oxidation to Ethyl 2,2-difluoro-3-oxooctanoate-d7 (IV): The tertiary alcohol (III) is then oxidized to the ketone (IV) using a suitable oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Conversion to Dimethyl (2-oxo-1,1-difluoroheptyl-d7)phosphonate (V): The keto-ester (IV) can be converted to the desired phosphonate (V) through a multi-step process involving hydrolysis of the ester, conversion to an acid chloride, and subsequent reaction with diazomethane followed by reaction with dimethyl phosphite under Arbuzov reaction conditions.
2.1.2 Preparation of the α-Side Chain: (4-Carboxybutyl)triphenylphosphonium bromide (VIII)
This key reagent for the Wittig reaction to introduce the alpha (α) side chain is prepared from non-deuterated precursors. The synthesis involves the reaction of 5-bromovaleric acid with triphenylphosphine in a suitable solvent like acetonitrile, refluxing to form the phosphonium salt.
Assembly of this compound
-
Corey Lactone Manipulation (VI): The synthesis starts with a protected Corey lactone derivative, which is a common starting material in prostaglandin synthesis. The hydroxyl group is protected, for instance, as a tetrahydropyranyl (THP) ether.
-
Horner-Wadsworth-Emmons Reaction: The protected Corey lactone aldehyde (VI) is reacted with the deuterated phosphonate (V) in the presence of a strong base (e.g., sodium hydride) to form the enone intermediate (VII), attaching the deuterated ω-side chain.
-
Reduction and Deprotection: The ketone on the cyclopentane ring is stereoselectively reduced, and subsequent deprotection steps are carried out to reveal the hydroxyl groups.
-
Wittig Reaction: The resulting lactol is then subjected to a Wittig reaction with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide (VIII) to introduce the α-side chain, yielding the protected this compound analog.
-
Final Deprotection: Removal of any remaining protecting groups affords the final product, this compound.
Proposed Purification of this compound
The purification of this compound is critical to ensure its suitability as an internal standard. A multi-step purification strategy is proposed.
Amine Salt Formation and Crystallization
A highly effective method for purifying Lubiprostone involves the formation of an amine salt. This allows for the separation of impurities that do not form stable salts.
-
Salt Formation: The crude this compound is dissolved in an appropriate solvent (e.g., ethyl acetate), and a stoichiometric amount of a suitable amine, such as t-butylamine, is added to precipitate the this compound amine salt.
-
Crystallization: The precipitated salt is then recrystallized from a suitable solvent system to enhance its purity.
Liberation of Free Acid
The purified amine salt is then converted back to the free acid form.
-
Acidification: The amine salt is dissolved in a biphasic system of water and an organic solvent (e.g., ethyl acetate). The aqueous layer is acidified with a weak acid, such as citric acid, to a pH of approximately 4-5.
-
Extraction: The this compound free acid is extracted into the organic layer, which is then washed with brine and dried over anhydrous sodium sulfate.
Chromatographic Purification
For achieving high purity (>99.5%), a final chromatographic step is recommended.
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful technique for the final polishing of the compound. A C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of formic acid is a common choice for prostaglandin purification.
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that can offer rapid and efficient purification.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthesis and purification of this compound.
Table 1: Proposed Synthesis of this compound - Reaction Yields
| Step | Reaction | Starting Material | Product | Proposed Yield (%) |
| 1 | Horner-Wadsworth-Emmons | Protected Corey Lactone Aldehyde (VI) & Deuterated Phosphonate (V) | Enone Intermediate (VII) | 75 |
| 2 | Reduction & Deprotection | Enone Intermediate (VII) | Lactol Intermediate | 85 |
| 3 | Wittig Reaction | Lactol Intermediate & Phosphonium Salt (VIII) | Protected this compound | 60 |
| 4 | Final Deprotection | Protected this compound | Crude this compound | 90 |
Table 2: Proposed Purification of this compound - Purity and Recovery
| Purification Step | Starting Purity (HPLC, %) | Final Purity (HPLC, %) | Recovery (%) |
| Amine Salt Crystallization | ~85 | ~97 | 80 |
| Preparative HPLC | 97 | >99.5 | 70 |
Table 3: Analytical Characterization of this compound
| Analytical Method | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₀H₂₅D₇F₂O₅ |
| Molecular Weight | 397.51 g/mol |
| Purity (HPLC) | ≥ 99.5% |
| Isotopic Purity | ≥ 98% Deuterium incorporation |
| ¹H NMR | Conforms to structure, showing depletion of signals corresponding to the deuterated positions. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 396.5 |
Experimental Protocols (Proposed)
General Procedure for Horner-Wadsworth-Emmons Reaction
To a solution of dimethyl (2-oxo-1,1-difluoroheptyl-d7)phosphonate (V) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere is added sodium hydride (1.1 eq). The mixture is stirred for 30 minutes. A solution of the protected Corey lactone aldehyde (VI) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
General Procedure for Wittig Reaction
To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (VIII) in anhydrous THF at 0 °C is added a strong base such as potassium tert-butoxide (2.2 eq). The resulting red ylide solution is stirred for 1 hour at room temperature. A solution of the lactol intermediate in THF is then added, and the reaction mixture is stirred for 12 hours. The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
General Procedure for HPLC Purification
The crude this compound is dissolved in a minimal amount of the mobile phase and injected onto a preparative C18 HPLC column. A gradient elution is performed using Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Visualizations
Mechanism of Action of Lubiprostone
Caption: Mechanism of action of Lubiprostone.
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Purification Workflow for this compound
References
Lubiprostone-d7: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for Lubiprostone-d7, a deuterated analog of Lubiprostone. Given the limited direct stability data for the deuterated form, this guide also incorporates and extrapolates from the available stability information for the parent compound, Lubiprostone, to provide a thorough understanding for research and drug development applications.
Introduction to this compound
Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1] It functions by increasing intestinal fluid secretion, which facilitates the passage of stool.[1] this compound is a stable isotope-labeled version of Lubiprostone, primarily used as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification. Understanding its stability and appropriate storage is critical for maintaining its integrity and ensuring the reliability of experimental results.
Recommended Storage Conditions
While detailed stability studies for this compound are not extensively published, general recommendations from suppliers and data for Lubiprostone provide guidance on appropriate storage.
| Parameter | Recommended Condition | Source |
| Temperature | Store in a freezer (-20°C) or under refrigeration (2-8°C) for long-term storage.[2] | Chemical Suppliers |
| Room temperature (20°C to 25°C or 68°F to 77°F) is suitable for short-term handling and for the formulated drug product.[1] | Drug Information Portals | |
| Light | Protect from light. | General good practice for pharmaceuticals |
| Moisture | Store in a tightly closed container in a dry place. Lubiprostone is known to be unstable in the presence of water. | Patent Literature |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) where possible, as Lubiprostone is susceptible to oxidation. | Inferred from stability data |
Stability Profile of Lubiprostone
The stability of Lubiprostone, and by extension this compound, is influenced by several factors, including temperature, pH, oxidizing agents, and the presence of certain excipients.
Inherent Stability and Degradation Pathways
Lubiprostone is a bicyclic fatty acid and a derivative of prostaglandin E1. Its chemical structure makes it susceptible to degradation, particularly through hydrolysis and oxidation. A patent application indicates that Lubiprostone is unstable in the presence of water and at elevated temperatures.
The primary in vivo degradation pathway for Lubiprostone is metabolism. It is rapidly and extensively metabolized by carbonyl reductase in the stomach and jejunum to its major active metabolite, M3 (15-hydroxy lubiprostone). This process is not mediated by the hepatic cytochrome P450 system.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While detailed public data from forced degradation studies on Lubiprostone is limited, one study reported that the Lubiprostone active pharmaceutical ingredient (API) was stable under acidic, photolytic, and oxidative conditions.[3] However, the study did not provide quantitative data for degradation under basic and thermal stress. Another patent suggests that under high temperature and light, the content of an impurity (Formula III compound) increases, and other degradation products are formed.
The following table summarizes the expected stability of Lubiprostone under various stress conditions, based on available information.
| Stress Condition | Expected Stability of Lubiprostone | Potential Degradation Products |
| Acidic (e.g., 0.1N HCl) | Relatively stable | Minor degradation |
| Basic (e.g., 0.1N NaOH) | Susceptible to degradation | Hydrolysis products |
| Oxidative (e.g., 3% H₂O₂) | Relatively stable | Oxidized derivatives |
| Thermal (e.g., 60°C) | Susceptible to degradation | Isomers, other thermal degradants |
| Photolytic (e.g., UV/Vis light) | Susceptible to degradation | Photodegradation products |
Excipient Compatibility
The choice of excipients can significantly impact the stability of Lubiprostone. A patent application provides data on the stability of Lubiprostone when mixed with various excipients and stored at 55°C for 10 days.
| Excipient | Assay (% of initial Lubiprostone remaining) | Total Impurities (%) |
| Control (Lubiprostone alone) | 42.3 | 59.0 |
| Polyvinylpyrrolidone (PVP) | 95.7 | 22.6 |
| PVP-VA (Vinylpyrrolidone-vinyl acetate copolymer) | 70.3 | 68.3 |
| Eudragit E100 | 85.6 | 9.9 |
| PEG-6000 | 83.4 | 9.9 |
| Talc | 40.2 | 34.9 |
| Dibutyl Sebacate (DBS) | 78.9 | 61.0 |
| Aerosil® R972 | 41.5 | 61.0 |
Data extracted from patent application US 2020/0390708 A1. The data suggests that excipients like PVP and Eudragit E100 can improve the stability of Lubiprostone under thermal stress.
Another study highlighted that solubilizing Lubiprostone in medium-chain triglycerides (MCT) significantly enhances its stability compared to the powdered form.
Experimental Protocols
Stability-Indicating HPLC Method
A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. Several HPLC methods have been developed for Lubiprostone that can be adapted for its deuterated analog.
Method 1: Reversed-Phase HPLC
-
Column: Symmetry C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 0.02M Phosphate Buffer (pH 3.8) in a ratio of 70:30 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Method 2: Normal-Phase HPLC
-
Column: Normal phase chromatographic column
-
Mobile Phase: A mixture of n-hexane, ethanol, and glacial acetic acid (e.g., 480:50:2 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 294 nm
-
Column Temperature: 35°C
Forced Degradation Protocol (General)
A general protocol for conducting forced degradation studies on this compound, based on ICH guidelines, would involve the following steps:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1N HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH at room temperature for a specified period.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solid drug substance and a solution to UV and visible light in a photostability chamber.
-
-
Neutralization: Neutralize the acidic and basic solutions after the stress period.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Visualizations
Logical Workflow for Stability Testing of this compound
Caption: A logical workflow for the comprehensive stability testing of this compound.
Potential Degradation Pathways of Lubiprostone
Caption: Potential degradation pathways for Lubiprostone.
Conclusion
References
The Pharmacokinetics and Metabolism of Lubiprostone-d7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Lubiprostone-d7. As a deuterated analog of Lubiprostone, this compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the precision of quantification in biological samples.[1] While specific in-vivo pharmacokinetic data for this compound is not extensively published due to its primary application, this guide will draw upon the well-established pharmacokinetic and metabolic profile of Lubiprostone as a direct surrogate. The deuterium labeling is not expected to alter the metabolic pathways but may influence the rate of metabolic reactions.
Introduction to Lubiprostone
Lubiprostone is a locally acting chloride channel activator, specifically targeting ClC-2 channels on the apical membrane of the gastrointestinal epithelium.[2][3][4][5] This activation stimulates chloride-rich fluid secretion into the intestinal lumen, which in turn softens stool, increases intestinal motility, and facilitates the passage of stool. It is indicated for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation (IBS-C).
Pharmacokinetics
The systemic availability of Lubiprostone following oral administration is very low, with plasma concentrations often below the limit of quantitation (10 pg/mL). Consequently, standard pharmacokinetic parameters for the parent drug are not reliably calculated. Instead, its major and only measurable active metabolite, M3, is used to characterize the pharmacokinetic profile.
Absorption
Following oral administration, Lubiprostone acts locally in the gastrointestinal tract. Peak plasma concentrations of the M3 metabolite are observed at approximately 1.1 hours. The administration of Lubiprostone with a high-fat meal has been shown to decrease the Cmax of the parent drug by 55%, while the AUC remains unchanged.
Distribution
In vitro studies have demonstrated that Lubiprostone is approximately 94% bound to human plasma proteins.
Metabolism
Lubiprostone undergoes rapid and extensive metabolism. The metabolic pathways are not mediated by the hepatic cytochrome P450 system but rather by ubiquitously expressed carbonyl reductases in the stomach and jejunum. The primary metabolic routes include 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation. The principal metabolite, M3, is formed by the reduction of the carbonyl group at the 15-position. M3 constitutes less than 10% of the administered radiolabeled dose.
Excretion
A mass balance study with a radiolabeled oral dose of Lubiprostone indicated that approximately 60-63% of the administered dose is excreted in the urine, and about 30-32% is excreted in the feces. The mean elimination half-life of total radioactivity in plasma is approximately 3 hours. The elimination half-life of the M3 metabolite is estimated to be between 0.9 and 1.4 hours.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for the M3 metabolite of Lubiprostone.
| Parameter | Value | Species | Dose | Reference |
| Tmax (hours) | ~1.1 | Human | 24 mcg | |
| Cmax (pg/mL) | 41.5 | Human | 24 mcg | |
| AUC0–t (pg·hr/mL) | 57.1 | Human | 24 mcg | |
| Protein Binding (%) | ~94 | Human | In vitro | |
| Elimination Half-life (M3) (hours) | 0.9 - 1.4 | Human | Not Specified |
Experimental Protocols
Bioanalytical Method for M3 (15-hydroxylubiprostone) in Human Plasma
A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of 15-hydroxylubiprostone in human plasma.
-
Sample Preparation: Liquid-liquid extraction is employed for the detection and sufficient recovery of the analyte.
-
Chromatography: An extensive gradient program with a 10-minute run time using a core-shell technology analytical column is utilized for reproducible chromatography.
-
Detection: A highly sensitive mass spectrometer is used, with optimization of mass parameters and careful selection of the daughter ion being crucial for low-level detection in the matrix.
In Vitro Metabolism Studies
-
Microsomal Carbonyl Reductase Involvement: In vitro studies have indicated the potential involvement of microsomal carbonyl reductase in the extensive biotransformation of Lubiprostone to its M3 metabolite.
-
Cytochrome P450 Inhibition and Induction: In vitro studies using human liver microsomes and primary cultures of human hepatocytes have demonstrated that Lubiprostone does not inhibit cytochrome P450 isoforms 3A4, 2D6, 1A2, 2A6, 2B6, 2C9, 2C19, or 2E1, and shows no induction of cytochrome P450 isoforms 1A2.
Visualizations
Metabolic Pathway of Lubiprostone
Caption: Metabolic pathways of Lubiprostone.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for pharmacokinetic analysis of Lubiprostone's M3 metabolite.
References
- 1. veeprho.com [veeprho.com]
- 2. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Amitiza (Lubiprostone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
In Vitro and In Vivo Studies of Lubiprostone-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the in vitro and in vivo studies involving Lubiprostone-d7. Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation. Due to its rapid and extensive metabolism and consequently low systemic bioavailability, direct quantification of Lubiprostone in biological matrices is challenging. Therefore, pharmacokinetic and bioequivalence studies often rely on the quantification of its principal and active metabolite, 15-Hydroxy Lubiprostone (also known as M3).
This compound, a deuterated analog of Lubiprostone, serves as a critical internal standard in the bioanalytical methods developed for the precise and accurate quantification of 15-Hydroxy Lubiprostone. This guide will detail the experimental protocols and quantitative data from these studies, providing a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
In Vivo Studies: Bioanalytical Method for 15-Hydroxy Lubiprostone in Human Plasma
The primary application of this compound in in vivo research is as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of the M3 metabolite in human plasma. A highly sensitive and selective method has been developed and validated for this purpose.[1][2][3]
Experimental Protocol: Quantification of 15-Hydroxy Lubiprostone in Human Plasma
This protocol is based on a validated LC-MS/MS method.
1. Sample Preparation:
-
Objective: To extract 15-Hydroxy Lubiprostone and the internal standard (this compound) from human plasma.
-
Procedure: A liquid-liquid extraction (LLE) method is employed.
-
To a 300 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Add an extraction solvent (e.g., a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).
-
Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analyte and internal standard to the organic layer.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of ammonium acetate and methanol.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 15-Hydroxy Lubiprostone and the internal standard, this compound. This ensures high selectivity and sensitivity.
-
Data Presentation: Bioanalytical Method Validation Parameters
The following tables summarize the quantitative data from the validation of the LC-MS/MS method for 15-Hydroxy Lubiprostone in human plasma, demonstrating its reliability and robustness.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 5.00 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 5.00 pg/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| LLOQ | 5.00 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |
| Low | 10.0 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |
| Medium | 100 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |
| High | 800 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%CV) |
| 15-Hydroxy Lubiprostone | Low | > 85 | < 15 |
| Medium | > 85 | < 15 | |
| High | > 85 | < 15 | |
| This compound (IS) | - | > 85 | < 15 |
Table 4: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 4 hours | Stable |
| Freeze-thaw Cycles | 3 cycles | Stable |
| Long-term Storage (-80°C) | 30 days | Stable |
Visualization of Experimental Workflow
In Vitro Studies: Metabolism of Lubiprostone
In vitro studies have been crucial in elucidating the metabolic pathways of Lubiprostone. These studies have demonstrated that Lubiprostone is rapidly and extensively metabolized, not by the hepatic cytochrome P450 (CYP450) enzyme system, but primarily through reduction by carbonyl reductases, which are ubiquitously expressed.
Experimental Protocol: In Vitro Metabolism of Lubiprostone in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of Lubiprostone in a common in vitro system.
1. Incubation Mixture Preparation:
-
Components:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (to support reductase activity)
-
Phosphate buffer (to maintain physiological pH)
-
Lubiprostone solution (at various concentrations)
-
-
Procedure:
-
Pre-incubate the HLMs, buffer, and NADPH regenerating system at 37°C.
-
Initiate the metabolic reaction by adding the Lubiprostone solution.
-
2. Incubation and Sampling:
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile). This will precipitate the microsomal proteins.
3. Sample Processing and Analysis:
-
Protein Removal: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Supernatant Analysis: Transfer the supernatant, containing the remaining Lubiprostone and any formed metabolites, for analysis by a validated LC-MS/MS method. The method would be similar to the one described for the in vivo samples, with appropriate modifications for the different matrix.
Visualization of In Vitro Metabolism Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers | Semantic Scholar [semanticscholar.org]
A Technical Guide to Lubiprostone-d7 as a Research Tool for Ion Channel Studies
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Lubiprostone and its deuterated analog, Lubiprostone-d7, in the context of ion channel research. While Lubiprostone is the active pharmacological agent that modulates ion channels, this compound serves as an indispensable analytical tool for the precise quantification of the parent compound in experimental and clinical settings. Understanding the distinct roles of both molecules is crucial for robust study design and accurate data interpretation.
Lubiprostone's Mechanism of Action: A Complex Interaction with Multiple Ion Channels
Lubiprostone, a prostaglandin E1 derivative, was initially understood to be a selective activator of the type-2 chloride channel (ClC-2) on the apical membrane of intestinal epithelial cells.[1][2][3] This activation was thought to cause a chloride ion efflux into the intestinal lumen, followed by sodium and water, thereby increasing intestinal fluid secretion and motility.[1][2]
However, recent research has revealed a more complex mechanism. Studies now suggest that Lubiprostone is not a selective ClC-2 activator but rather a general activator of cAMP-gated ion channels. Its prosecretory effect is largely dependent on the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. The mechanism is believed to involve Lubiprostone binding to the E-type prostanoid 4 (EP4) receptor, which elevates intracellular cAMP levels and subsequently activates CFTR, ClC-2, and basolateral potassium (K+) channels.
Quantitative Data on Ion Channel Contribution
The relative contributions of different ion channels to Lubiprostone's effect have been quantified using selective inhibitors in human intestinal epithelial T84 cells.
| Inhibitor | Target Channel | Inhibition of Lubiprostone-Induced Secretory Current (Isc) | Reference |
| AK-42 | ClC-2 | ~20% | |
| CFTRinh-172 | CFTR | ~60-65% (2-3 fold greater than AK-42) | |
| BaCl2 | K+ Channels | Reverses basolateral K+ conductance increase |
Signaling Pathway of Lubiprostone
The current understanding of Lubiprostone's signaling pathway highlights its action via prostanoid receptors, leading to the activation of multiple ion transporters.
The Role of this compound: A Stable Isotope-Labeled Standard
While Lubiprostone is the pharmacologically active molecule, this compound is its deuterated analog. In this compound, seven hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.
The primary role of this compound in research is not to study ion channel function directly, but to serve as an internal standard for quantitative analysis, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Why Use a Deuterated Standard?
-
Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. While this property is exploited to create drugs with improved pharmacokinetic profiles, its main advantage for an internal standard is stability.
-
Co-elution and Ionization: this compound is chemically almost identical to Lubiprostone, meaning it behaves similarly during sample extraction and chromatographic separation. It co-elutes with the parent drug. However, due to its higher mass (an extra 7 neutrons), it is easily distinguished by a mass spectrometer.
-
Accurate Quantification: By adding a known amount of this compound to a sample, it can be used to correct for sample loss during preparation and for variations in instrument response. The ratio of the signal from Lubiprostone to the signal from this compound allows for highly accurate and precise quantification of the parent drug in complex biological matrices like plasma or tissue homogenates.
Properties of Lubiprostone and this compound
| Property | Lubiprostone | This compound |
| Molecular Formula | C₂₀H₃₂F₂O₅ | C₂₀H₂₅D₇F₂O₅ |
| Molecular Weight | ~390.46 g/mol | ~397.51 g/mol |
| CAS Number | 136790-76-6 | 1217675-13-2 |
| Primary Use | Pharmacological agent (Ion channel activator) | Analytical internal standard for quantification |
Experimental Protocols
Protocol 1: Measuring Lubiprostone-Induced Ion Transport via Ussing Chamber Electrophysiology
This protocol details how to measure chloride secretion in response to Lubiprostone in an intestinal epithelial cell monolayer, a standard method for assessing ion channel activity.
Objective: To measure the short-circuit current (Isc), an indicator of net ion transport, across a T84 cell monolayer.
Materials:
-
T84 human intestinal epithelial cells
-
Permeable supports (e.g., Transwell®)
-
Ussing chamber system with voltage-clamp amplifier
-
Ringer's solution (Basolateral): 120 mM NaCl, 5.5 mM K-gluconate, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose, pH 7.4
-
Low Cl- Ringer's solution (Apical): 60 mM NaCl, 60 mM Sodium Gluconate, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose, pH 7.4
-
Lubiprostone stock solution (in DMSO)
-
Channel inhibitors: CFTRinh-172, AK-42 (in DMSO)
Workflow:
Methodology:
-
Cell Culture: Grow T84 cells on permeable supports for 10-14 days to allow for differentiation and formation of a high-resistance monolayer.
-
Chamber Setup: Mount the support between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Add the appropriate Ringer's solutions to each side and allow the system to equilibrate at 37°C while bubbling with 95% O₂/5% CO₂.
-
Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the Isc.
-
Drug Addition: Once a stable baseline is achieved, add Lubiprostone (e.g., 1 µM final concentration) to the apical bath.
-
Inhibition: After the Lubiprostone-induced Isc has plateaued, add the selective inhibitors sequentially (e.g., 10 µM AK-42 followed by 10 µM CFTRinh-172) to the apical side to determine the contribution of each channel to the current.
Protocol 2: Quantification of Lubiprostone in Biological Samples Using LC-MS/MS
This protocol outlines the use of this compound as an internal standard to quantify Lubiprostone in a plasma sample.
Objective: To determine the concentration of Lubiprostone in human plasma following administration.
Materials:
-
Human plasma samples
-
This compound (internal standard) stock solution
-
Lubiprostone calibration standards
-
Liquid-liquid extraction solvent (e.g., ethyl acetate)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 HPLC column
Workflow:
References
Unveiling Cellular Dynamics: An In-depth Technical Guide to Stable Isotope-Labeled Compounds in Research
A comprehensive resource for researchers, scientists, and drug development professionals on the principles, applications, and methodologies of stable isotope labeling.
Stable isotope labeling has emerged as a powerful and indispensable tool in modern biological and biomedical research. By replacing atoms in a molecule with their non-radioactive, heavier isotopic counterparts (e.g., replacing ¹²C with ¹³C), researchers can trace, identify, and quantify molecules with high precision and accuracy. This technique has revolutionized our understanding of complex biological processes, from metabolic pathways to protein dynamics, and plays a crucial role in drug discovery and development. This guide provides a detailed overview of the core applications, experimental protocols, and data interpretation strategies for stable isotope-labeled compounds.
Core Applications in Research and Drug Development
The versatility of stable isotope labeling allows for its application across a wide spectrum of scientific disciplines.
Metabolic Research and Flux Analysis
Stable isotope tracers, such as ¹³C-labeled glucose or ¹⁵N-labeled amino acids, are instrumental in elucidating metabolic pathways and quantifying the rates of metabolic reactions, a field known as metabolic flux analysis (MFA).[1] By tracking the incorporation of isotopes into downstream metabolites, researchers can map out active metabolic routes and identify bottlenecks or alterations in metabolism associated with disease states, such as cancer.[2][3] This information is critical for understanding disease pathogenesis and identifying potential therapeutic targets.
Proteomics and Protein Dynamics
In proteomics, stable isotope labeling enables the accurate relative and absolute quantification of proteins in complex mixtures.[4] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tag (TMT) labeling have become cornerstones of quantitative proteomics.[5] These methods allow for the comparison of protein expression levels between different conditions, such as drug-treated versus untreated cells, providing insights into cellular responses to stimuli and the mechanisms of drug action. Beyond simple quantification, pulsed SILAC (pSILAC) can be used to monitor protein synthesis and turnover rates.
Drug Metabolism and Pharmacokinetics (DMPK)
Stable isotope-labeled compounds are extensively used in the pharmaceutical industry to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By administering a labeled version of a drug, its metabolic fate can be traced, and its metabolites can be identified and quantified. This is crucial for assessing the safety and efficacy of new therapeutic agents.
Environmental Science and Ecotoxicology
In environmental research, stable isotope labeling helps in tracing the fate of pollutants and nutrients in ecosystems. This allows scientists to understand the biogeochemical cycles of elements and the impact of anthropogenic substances on the environment.
Clinical Diagnostics
Stable isotope-labeled compounds are also finding increasing use in clinical diagnostics. For instance, breath tests using ¹³C-labeled substrates can be used to diagnose metabolic disorders and gastrointestinal diseases in a non-invasive manner.
Key Experimental Methodologies
The successful application of stable isotope labeling relies on robust and well-designed experimental protocols. Below are detailed methodologies for three widely used techniques.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy that involves growing cells in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids (typically arginine and lysine).
Experimental Protocol:
-
Cell Culture and Labeling:
-
Two populations of cells are cultured. One population is grown in standard "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆-¹⁵N₄-Arg) and lysine (e.g., ¹³C₆-¹⁵N₂-Lys).
-
Cells are passaged for at least five to six doublings to ensure complete incorporation of the heavy amino acids into the proteome.
-
-
Experimental Treatment:
-
The "heavy" and "light" cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).
-
-
Cell Lysis and Protein Extraction:
-
Cells are harvested, washed, and lysed using a suitable buffer containing protease and phosphatase inhibitors.
-
-
Sample Pooling and Protein Digestion:
-
Protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein are mixed.
-
The combined protein sample is then digested into peptides, typically using trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
The ratio of the signal intensities of the heavy and light peptides is used to determine the relative abundance of the corresponding protein.
-
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that uses isobaric tags to label the primary amines of peptides. This allows for the multiplexed quantification of proteins from multiple samples simultaneously.
Experimental Protocol:
-
Protein Extraction and Digestion:
-
Proteins are extracted from each sample, quantified, and digested into peptides using an enzyme like trypsin.
-
-
TMT Labeling:
-
Each peptide sample is labeled with a different TMT reagent. The TMT reagents are isobaric, meaning they have the same total mass, but the distribution of heavy isotopes in the reporter and balancer regions differs. .
-
-
Sample Pooling:
-
The labeled peptide samples are combined into a single mixture.
-
-
Fractionation (Optional):
-
To reduce sample complexity, the pooled peptide mixture can be fractionated using techniques like high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
The peptide mixture (or fractions) is analyzed by LC-MS/MS. During MS2 fragmentation, the reporter ions are cleaved from the peptides, and their unique masses allow for the quantification of the corresponding peptide from each original sample.
-
-
Data Analysis:
-
The intensities of the reporter ions are used to determine the relative abundance of each peptide (and thus protein) across all the labeled samples.
-
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the flow of ¹³C from a labeled substrate through the metabolic network.
Experimental Protocol:
-
Experimental Design:
-
A metabolic network model of the biological system under study is constructed.
-
An appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) is selected based on the pathways of interest.
-
-
Cell Culture and Labeling:
-
Cells are cultured in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.
-
-
Metabolite Extraction:
-
Metabolism is rapidly quenched, and intracellular metabolites are extracted.
-
-
Isotopic Labeling Measurement:
-
The mass isotopomer distributions of key metabolites (often protein-bound amino acids or intracellular intermediates) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS.
-
-
Flux Estimation and Modeling:
-
The measured isotopomer distributions, along with other measured rates (e.g., substrate uptake, product secretion), are used to constrain the metabolic network model.
-
Computational software is used to estimate the intracellular metabolic fluxes that best fit the experimental data.
-
Quantitative Data Presentation
The ability to generate precise quantitative data is a key strength of stable isotope labeling techniques. The following tables provide examples of how such data can be structured for clear comparison.
| Protein | Treatment/Control Ratio (SILAC) | p-value | Biological Function |
| EGFR | 0.52 | <0.01 | Receptor Tyrosine Kinase |
| SHC1 | 0.65 | <0.01 | Adaptor Protein |
| GRB2 | 0.71 | <0.05 | Adaptor Protein |
| GAB1 | 0.58 | <0.01 | Adaptor Protein |
| PLCG1 | 0.68 | <0.01 | Signal Transduction |
| MAPK1 (ERK2) | 0.75 | <0.05 | Kinase, Cell Proliferation |
| MAPK3 (ERK1) | 0.78 | <0.05 | Kinase, Cell Proliferation |
| Table 1: Example of SILAC data showing the downregulation of key proteins in the EGFR signaling pathway in response to drug treatment. |
| Metabolic Reaction | Flux Rate (Control) | Flux Rate (Cancer) | Fold Change | Pathway |
| Glucose Uptake | 100 | 250 | 2.5 | Glycolysis |
| Lactate Secretion | 85 | 220 | 2.6 | Fermentation |
| Pentose Phosphate Pathway | 15 | 45 | 3.0 | Nucleotide Synthesis |
| TCA Cycle (from Glucose) | 5 | 2 | -2.5 | Energy Metabolism |
| Glutamine Uptake | 20 | 80 | 4.0 | Anaplerosis |
| Reductive Carboxylation | 1 | 15 | 15.0 | Lipid Synthesis |
| Table 2: Example of ¹³C-Metabolic Flux Analysis data comparing metabolic fluxes in normal versus cancer cells (flux rates are relative to glucose uptake in the control). |
Visualizing Biological Processes with Graphviz
Diagrams are essential for illustrating the complex relationships in biological systems. The following are examples of experimental workflows and signaling pathways visualized using the DOT language in Graphviz.
Caption: Workflow for a typical SILAC experiment.
Caption: Workflow for a multiplexed TMT experiment.
Caption: General workflow for ¹³C-Metabolic Flux Analysis.
Caption: Simplified EGFR signaling pathway elucidated by SILAC.
Caption: Key components of the insulin signaling pathway.
Conclusion
Stable isotope-labeled compounds have become an indispensable technology in the life sciences, providing unparalleled insights into the dynamic nature of biological systems. From elucidating complex metabolic networks and quantifying proteome-wide changes to facilitating the development of new drugs, the applications of stable isotopes are vast and continue to expand. The methodologies outlined in this guide provide a foundation for researchers to harness the power of stable isotope labeling to advance their scientific discoveries. As analytical technologies continue to improve in sensitivity and resolution, the role of stable isotope-labeled compounds in research and development is set to become even more prominent.
References
An In-depth Technical Guide to Lubiprostone-d7 for the Study of Chloride Channel Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of Lubiprostone-d7, a deuterated analog of the chloride channel activator Lubiprostone, for studying chloride channel activation. It details the mechanism of action, provides established experimental protocols, and presents quantitative data for Lubiprostone, offering a framework for the investigation of its deuterated form. This document is intended to serve as a core resource for researchers in pharmacology and drug development, offering detailed methodologies and a theoretical framework for the application of this compound in in-vitro and ex-vivo studies.
Introduction to Lubiprostone and the Rationale for Deuteration
Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1.[1] It is a locally acting chloride channel activator that increases intestinal fluid secretion, thereby facilitating the passage of stool.[2][3] Lubiprostone is approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[4] The mechanism of action involves the activation of chloride channels on the apical membrane of gastrointestinal epithelial cells.[2]
The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, is a strategy employed in drug development to alter the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism. This "kinetic isotope effect" can result in increased drug exposure, a longer half-life, and potentially a more favorable side-effect profile. This compound is a stable-isotope labeled version of Lubiprostone and serves as a valuable tool for in-vitro and preclinical studies to investigate these potential metabolic advantages and to act as an internal standard in analytical methods.
Mechanism of Chloride Channel Activation by Lubiprostone
Lubiprostone's primary mechanism of action involves the activation of type-2 chloride channels (ClC-2), which are constitutively expressed on the apical membrane of intestinal epithelial cells. However, recent studies have revealed a more complex signaling pathway, also implicating the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
The current understanding suggests that Lubiprostone acts as an agonist at the prostaglandin EP4 receptor, a G-protein coupled receptor. Activation of the EP4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates and activates both ClC-2 and CFTR channels. This dual activation leads to a significant efflux of chloride ions into the intestinal lumen. The resulting electrochemical gradient drives the paracellular movement of sodium ions and water, increasing intestinal fluid secretion.
Signaling Pathway of Lubiprostone-induced Chloride Channel Activation
Caption: Signaling pathway of this compound leading to chloride channel activation.
Quantitative Data for Lubiprostone
While specific quantitative data for this compound is not yet widely published, the data for Lubiprostone provides a crucial baseline for experimental design. The primary impact of deuteration is expected on pharmacokinetic parameters (e.g., metabolic stability, half-life) rather than a significant alteration of the pharmacodynamic properties such as receptor binding affinity or EC50 for channel activation in in-vitro systems. Therefore, the following tables summarize key quantitative data for Lubiprostone. Researchers studying this compound can use these values as a starting point for concentration-response experiments.
Table 1: In-Vitro Efficacy of Lubiprostone
| Parameter | Value | Tissue/Cell Line | Assay | Reference |
| EC50 (Serosal) | 227.2 nM | Guinea Pig Ileum | Ussing Chamber (Isc) | |
| EC50 (Mucosal) | 42.5 nM | Guinea Pig Ileum | Ussing Chamber (Isc) |
Table 2: Effect of Lubiprostone on Ion Transport in T84 Cells
| Treatment | Effect on Short-Circuit Current (Isc) | Key Findings | Reference |
| Lubiprostone | Comparable and maximal increases to forskolin | Effects are suppressed by prior treatment with forskolin, suggesting a shared cAMP-mediated pathway. | |
| Lubiprostone | Greatly attenuated by H89 (PKA inhibitor) and CFTRinh-172 | Indicates involvement of PKA and CFTR in the secretory response. | |
| Lubiprostone | Not significantly affected by CdCl2 (ClC-2 inhibitor) | Suggests a minor role of ClC-2 in this cell line under these conditions. |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on chloride channel activation. These protocols are based on established methods for Lubiprostone and can be adapted for its deuterated analog.
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is the gold-standard method for studying ion transport across epithelial tissues.
Objective: To measure the effect of this compound on electrogenic chloride secretion (measured as short-circuit current, Isc) across an intestinal epithelial tissue preparation.
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Krebs-Ringer Bicarbonate (KRB) solution (in mM: 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 0.4 KH2PO4, 1.2 CaCl2, 1.2 MgCl2, 10 D-glucose), pH 7.4 when gassed with 95% O2/5% CO2.
-
Intestinal tissue (e.g., mouse jejunum, ileum, or colon)
-
This compound stock solution (in a suitable vehicle, e.g., DMSO)
-
Vehicle control
-
Channel inhibitors (e.g., CFTRinh-172, bumetanide)
Procedure:
-
Tissue Preparation:
-
Excise a segment of the desired intestinal region and place it in ice-cold, oxygenated KRB solution.
-
Carefully strip the muscle layers to obtain a mucosal-submucosal preparation.
-
Mount the tissue between the two halves of the Ussing chamber with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.
-
-
Equilibration:
-
Fill both chambers with pre-warmed (37°C) and oxygenated KRB solution.
-
Allow the tissue to equilibrate for 30-60 minutes until a stable baseline transepithelial potential difference (PD) and short-circuit current (Isc) are achieved.
-
-
Experimental Manipulation:
-
Record the baseline Isc.
-
Add this compound to the apical or basolateral chamber at increasing concentrations to generate a dose-response curve. Record the peak change in Isc at each concentration.
-
To investigate the involvement of specific channels, pre-incubate the tissue with an inhibitor (e.g., CFTRinh-172 on the apical side, bumetanide on the basolateral side) before adding this compound.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) from baseline for each concentration of this compound.
-
Plot the ΔIsc against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Ussing Chamber Experimental Workflow
Caption: Workflow for Ussing chamber experiments to study this compound.
Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in individual cells.
Objective: To characterize the effect of this compound on chloride currents in cells expressing ClC-2 or CFTR.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Cell line expressing the chloride channel of interest (e.g., HEK293 cells transfected with ClC-2 or T84 cells endogenously expressing CFTR)
-
Extracellular solution (in mM: 140 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose), pH 7.4.
-
Intracellular (pipette) solution (in mM: 140 NMDG-Cl, 2 MgCl2, 5 EGTA, 10 HEPES), pH 7.2.
-
This compound stock solution
-
Vehicle control
Procedure:
-
Cell Preparation:
-
Culture cells on glass coverslips to an appropriate confluency.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage steps to elicit chloride currents.
-
Record baseline currents.
-
Perfuse the cell with a solution containing this compound and record the changes in chloride currents.
-
-
Data Analysis:
-
Measure the amplitude of the chloride currents before and after the application of this compound.
-
Construct current-voltage (I-V) relationships to characterize the properties of the activated channels.
-
Patch-Clamp Experimental Workflow
Caption: Workflow for whole-cell patch-clamp experiments with this compound.
Fluorescence-Based Chloride Channel Activation Assay
Fluorescence-based assays offer a high-throughput method for screening compounds that modulate chloride channel activity.
Objective: To measure this compound-induced chloride efflux from cells using a halide-sensitive fluorescent indicator.
Materials:
-
Cell line expressing the chloride channel of interest
-
96- or 384-well black, clear-bottom microplates
-
Halide-sensitive fluorescent dye (e.g., MQAE)
-
Chloride-free buffer (e.g., replacing NaCl with Na-gluconate)
-
Chloride-containing buffer
-
This compound stock solution
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate cells in microplates and grow to confluency.
-
-
Dye Loading:
-
Load the cells with the halide-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Assay:
-
Wash the cells with chloride-free buffer.
-
Add this compound to the wells.
-
Stimulate chloride efflux by adding a chloride-containing buffer.
-
Measure the change in fluorescence over time using a fluorescence plate reader. The efflux of chloride will quench the fluorescence of the dye.
-
-
Data Analysis:
-
Calculate the rate of fluorescence quench as an indicator of chloride channel activity.
-
Generate dose-response curves to determine the EC50 of this compound.
-
Studying the Effects of Deuteration
To specifically investigate the impact of deuteration on Lubiprostone's properties, comparative studies between Lubiprostone and this compound are essential.
In-Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of Lubiprostone and this compound in liver microsomes.
Procedure:
-
Incubate Lubiprostone and this compound separately with liver microsomes (e.g., human or rat) in the presence of NADPH.
-
Collect samples at various time points.
-
Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in-vitro half-life (t1/2) for both compounds. A longer t1/2 for this compound would indicate increased metabolic stability.
Logical Relationship for Deuteration Study
Caption: Logical workflow for a comparative metabolic stability study.
Conclusion
This compound is a valuable pharmacological tool for the detailed investigation of chloride channel activation. By understanding the established mechanisms and experimental protocols for Lubiprostone, researchers can effectively design and execute studies with its deuterated analog. The comparative analysis of Lubiprostone and this compound will provide crucial insights into the potential benefits of deuteration on the metabolic stability and overall profile of this important therapeutic agent. This guide provides the foundational knowledge and practical methodologies to facilitate such research endeavors.
References
- 1. Lubiprostone targets prostanoid signaling and promotes ion transporter trafficking, mucus exocytosis and contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lubiprostone targets prostanoid EP₄ receptors in ovine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
- 4. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 15-Hydroxylubiprostone in Human Plasma by LC-MS/MS Using Lubiprostone-d7 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 15-hydroxylubiprostone, the active metabolite of Lubiprostone, in human plasma. Due to the low systemic exposure of the parent drug, quantification of this major metabolite is essential for pharmacokinetic and bioequivalence studies. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Lubiprostone-d7 as a stable isotope-labeled internal standard to ensure accuracy and precision. The protocol described herein provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance data that demonstrates the method's suitability for regulated bioanalysis.
Introduction
Lubiprostone is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation. Following oral administration, Lubiprostone is rapidly metabolized and exhibits low systemic bioavailability. Its principal and most abundant active metabolite is 15-hydroxylubiprostone. Consequently, regulatory guidance recommends the quantification of 15-hydroxylubiprostone in plasma as the primary indicator for pharmacokinetic assessments. The low circulating concentrations of this metabolite, typically in the pg/mL range, necessitate a highly sensitive and selective analytical method. This application note presents a validated LC-MS/MS method for the reliable quantification of 15-hydroxylubiprostone in human plasma, employing this compound as the internal standard (IS).
Signaling Pathway of Lubiprostone
Lubiprostone's mechanism of action involves the activation of chloride channels on the apical membrane of gastrointestinal epithelial cells. This activation increases intestinal fluid secretion, which in turn softens the stool and facilitates increased bowel movements. The primary target is the ClC-2 chloride channel, though interactions with EP4 receptors and cAMP-gated ion channels have also been suggested.
Caption: Simplified signaling pathway of Lubiprostone in intestinal epithelial cells.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to efficiently extract 15-hydroxylubiprostone and the internal standard from the plasma matrix while minimizing interferences.
-
Allow plasma samples (stored at -80°C) to thaw on ice.
-
Spike 200 µL of each plasma sample (calibration standards, quality controls, and unknown samples) with 25 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 100 µL of acetonitrile to each sample to precipitate proteins. Vortex for 30 seconds.
-
Add 1.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge the samples at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | UPLC/UHPLC System |
| Column | Core-shell C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | ~8 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.5 | |
| 6.6 | |
| 8.0 |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Precursor Ion (m/z) |
| 15-hydroxylubiprostone | User Determined |
| This compound (IS) | User Determined |
Note on MRM Transitions: The specific precursor and product ion m/z values for 15-hydroxylubiprostone and this compound must be determined empirically. This is typically achieved by infusing a standard solution of each compound into the mass spectrometer. The precursor ion ([M-H]⁻ in negative mode) is identified in a full scan (MS1). Subsequently, a product ion scan (MS2) of the precursor is performed to identify the most intense and stable fragment ions for use in Multiple Reaction Monitoring (MRM).
Experimental Workflow
The overall analytical process from sample receipt to data analysis is outlined below.
Caption: Workflow for the quantitative analysis of 15-hydroxylubiprostone.
Data Presentation
The method was validated according to regulatory guidelines. A summary of the performance characteristics is provided below.
Linearity
The method demonstrated excellent linearity over the concentration range of 1.0 to 1000.0 pg/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used.
Table 3: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 1.0 - 1000.0 pg/mL |
| Regression Model | Weighted Linear (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy of Standards | 95.0% - 105.0% |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 4: Summary of Precision and Accuracy Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 20.0 | 80.0 - 120.0 |
| LQC | 3.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 150.0 | ≤ 8.0 | 92.0 - 108.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 800.0 | ≤ 7.0 | 93.0 - 107.0 | ≤ 15.0 | 85.0 - 115.0 |
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed to ensure that the method is free from endogenous interferences and that the extraction process is consistent and efficient.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 85.2 | 88.1 | 0.98 | 1.01 |
| HQC | 87.5 | 89.0 | 0.97 | 0.99 |
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of 15-hydroxylubiprostone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The detailed protocols for sample preparation and analysis, along with the presented validation data, demonstrate that this method is well-suited for supporting clinical and pharmacokinetic studies of Lubiprostone.
Application Notes: Quantitative Analysis of Lubiprostone using Lubiprostone-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed protocol for the quantitative analysis of Lubiprostone in biological matrices, such as plasma, using Lubiprostone-d7 as an internal standard (IS). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and drug metabolism studies. This document offers guidance for researchers, scientists, and drug development professionals on sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Lubiprostone is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation.[1][2] It functions by activating ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, which increases intestinal fluid secretion and motility.[1][2] Due to its low systemic bioavailability and rapid metabolism, sensitive analytical methods are required for its quantification in biological samples.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification in LC-MS/MS analysis. An internal standard that is chemically and physically similar to the analyte compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the reliability of the results. This compound, a deuterium-labeled analog of Lubiprostone, serves as an ideal internal standard for this purpose.
Signaling Pathway of Lubiprostone
Lubiprostone selectively activates Type 2 Chloride Channels (ClC-2) on the apical side of intestinal epithelial cells. This activation leads to an efflux of chloride ions into the intestinal lumen. To maintain electrical neutrality, sodium ions follow the chloride ions via the paracellular pathway. The resulting increase in luminal sodium chloride creates an osmotic gradient, drawing water into the intestine. This increase in intestinal fluid softens the stool and promotes increased motility.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Lubiprostone Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lubiprostone standard and dissolve it in 1 mL of methanol or acetonitrile.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Lubiprostone stock solution with methanol:water (1:1, v/v) to create calibration standards at desired concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol or acetonitrile to a final concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development to ensure a consistent and robust signal in all samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for the specific matrix and instrumentation.
-
Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum), calibration standard, or quality control sample.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound internal standard working solution to each tube. Vortex briefly.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Mixing: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Lubiprostone using this compound as an internal standard.
Data Presentation
LC-MS/MS Parameters
The following tables provide suggested starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrument and application.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of analyte and IS from matrix components |
Table 2: Mass Spectrometry Parameters
Note: The exact MRM transitions for Lubiprostone and this compound should be determined by infusing the individual standard solutions into the mass spectrometer and optimizing the precursor and product ions, as well as the collision energy and other compound-dependent parameters. The values below are hypothetical and serve as a placeholder for user-determined values.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lubiprostone | User Determined | User Determined | 100-200 | User Optimized |
| This compound (IS) | User Determined | User Determined | 100-200 | User Optimized |
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids, but should be optimized.
Data Analysis
Quantification is performed by calculating the ratio of the peak area of the analyte (Lubiprostone) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Lubiprostone in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
This document provides a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of Lubiprostone by LC-MS/MS. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions, will enable researchers to obtain accurate and reliable data for pharmacokinetic studies and other applications in drug development.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Involving Lubiprostone-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation (IBS-C), and opioid-induced constipation.[1][2] It is a bicyclic fatty acid derived from prostaglandin E1 that functions by stimulating intestinal fluid secretion, thereby softening stool and increasing motility.[3][4] The precise molecular mechanism has been subject to investigation, with evidence pointing towards the activation of both type-2 chloride channels (ClC-2) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), likely through a cAMP-dependent signaling pathway.[5]
Lubiprostone-d7 is a stable, deuterium-labeled analog of Lubiprostone. In cell-based research and analytical chemistry, its primary role is not as a therapeutic agent itself, but as an indispensable tool for analytical and pharmacokinetic studies. The key applications of this compound are:
-
Internal Standard for Mass Spectrometry: Due to its chemical identity with Lubiprostone but distinct mass, this compound is the gold standard internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It allows for precise and accurate quantification of Lubiprostone in complex biological matrices like plasma, cell lysates, or tissue homogenates by correcting for variations during sample preparation and analysis.
-
Metabolic Stability Tracer: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow the rate of metabolic breakdown by enzymes, particularly cytochrome P450s. By comparing the degradation rate of Lubiprostone to this compound in cell-based systems, researchers can identify metabolically liable sites on the parent molecule and investigate its metabolic pathways.
These application notes provide detailed protocols for the functional characterization of the parent compound, Lubiprostone, and for utilizing this compound in a cell-based metabolic stability assay.
Data Presentation: Pharmacological Activity of Lubiprostone
The following table summarizes key quantitative data for the parent compound, Lubiprostone, in activating chloride secretion in the widely used T84 human colonic epithelial cell line.
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | T84 Cells | Short-Circuit Current (Isc) | 18 nM | |
| EC50 | T84 Cells | Short-Circuit Current (Isc) | 31.7 nM | |
| EC50 | HEK-293 (hClC-2) | Whole-cell Patch Clamp | 17 nM |
Signaling Pathways and Experimental Workflows
Lubiprostone Signaling Pathway
The precise signaling cascade of Lubiprostone is complex and may involve multiple pathways. Initially, Lubiprostone was thought to directly activate ClC-2 channels. However, more recent evidence strongly suggests a mechanism involving the activation of the CFTR chloride channel via a cAMP-dependent pathway, potentially initiated through prostanoid EP receptors.
Experimental Protocols
Protocol 1: Functional Chloride Channel Activation Assay
This protocol describes the use of an Ussing chamber to measure changes in short-circuit current (Isc) across a polarized monolayer of T84 cells, a direct measure of net ion transport and the standard method for assessing the functional activity of secretagogues like Lubiprostone.
Methodology:
-
Cell Culture:
-
Seed T84 human colonic adenocarcinoma cells (ATCC® CCL-248™) onto permeable filter supports (e.g., Transwell®) at a density of 1 x 106 cells/cm².
-
Culture the cells in DMEM:F12 medium supplemented with 5% fetal bovine serum for 14-21 days in a humidified incubator at 37°C and 5% CO₂.
-
Monitor the formation of a confluent, polarized monolayer by measuring the transepithelial electrical resistance (TEER) with an epithelial volt-ohm meter. Monolayers are ready for use when TEER exceeds 1000 Ω·cm².
-
-
Ussing Chamber Assay:
-
Excise the filter support membrane and mount it between the two halves of an Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) Krebs bicarbonate buffer.
-
Voltage-clamp the monolayer to 0 mV using an automated voltage clamp amplifier. The current required to maintain this clamp is the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize for 20-30 minutes.
-
Prepare a stock solution of Lubiprostone in DMSO. Add Lubiprostone cumulatively to the apical chamber to achieve final concentrations ranging from 1 nM to 10 µM.
-
Record the peak Isc response at each concentration.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) by subtracting the baseline current from the peak current at each concentration.
-
Plot the ΔIsc against the logarithm of the Lubiprostone concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
Protocol 2: Cell-Based Metabolic Stability Assay
This protocol uses this compound to investigate the metabolic stability of Lubiprostone in a cell-based system, such as cryopreserved human hepatocytes or a cell line engineered to express specific cytochrome P450 enzymes (e.g., HepaRG™ cells). The protocol compares the disappearance rate of the parent compound (Lubiprostone) with its deuterated analog (this compound).
Methodology:
-
Cell Culture and Incubation:
-
Plate metabolically competent cells (e.g., primary human hepatocytes) in collagen-coated multi-well plates according to the supplier's protocol.
-
Once cells are ready, replace the medium with pre-warmed incubation medium (e.g., Williams' Medium E).
-
In parallel experiments, add either Lubiprostone or this compound to the wells at a final concentration of typically 1 µM.
-
Incubate the plates at 37°C on an orbital shaker.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells.
-
Immediately quench the metabolic activity by adding the aliquot to a tube containing a 3-fold volume of ice-cold acetonitrile. This will precipitate proteins and stop enzymatic reactions.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
To the quenched samples from the Lubiprostone incubation, add a known concentration of this compound to serve as the internal standard.
-
Conversely, to the quenched samples from the this compound incubation, add a known concentration of non-deuterated Lubiprostone as the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
Develop an LC-MS/MS method to quantify the parent compounds (Lubiprostone and this compound) based on their specific mass-to-charge transitions.
-
-
Data Analysis:
-
For both Lubiprostone and this compound, calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
A longer half-life for this compound compared to Lubiprostone would indicate that the deuterated sites are involved in its metabolic clearance.
-
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lubiprostone Effects in Animal Models
Introduction to Lubiprostone
Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation (CIC), opioid-induced constipation (OIC), and irritable bowel syndrome with constipation (IBS-C).[1][2] Its mechanism of action involves the activation of type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells.[3][4] This activation leads to an efflux of chloride ions into the intestinal lumen, followed by the paracellular movement of sodium and water, which softens the stool and increases intestinal transit.[5] Animal studies have been instrumental in elucidating the pharmacodynamics and efficacy of Lubiprostone.
Signaling Pathway of Lubiprostone
Lubiprostone primarily acts on the ClC-2 channels. However, some evidence also suggests a potential interaction with the cystic fibrosis transmembrane conductance regulator (CFTR) and prostaglandin E (EP) receptors, which may contribute to its overall effect on intestinal secretion and motility.
Animal Models for Studying Lubiprostone Effects
Several animal models have been utilized to investigate the efficacy and mechanism of action of Lubiprostone. The choice of model depends on the specific research question, such as studying general constipation, opioid-induced side effects, or prokinetic activity.
Rodent Models (Mouse and Rat)
Rodent models are commonly used for initial efficacy screening and mechanistic studies due to their cost-effectiveness and well-characterized physiology.
-
Mouse Model of Opioid-Induced Constipation (OIC): This model is used to assess the ability of Lubiprostone to counteract the constipating effects of opioids like morphine.
-
Rat Model of Loperamide-Induced Constipation: Loperamide, a µ-opioid receptor agonist, is used to induce constipation, and the reversal of this effect by Lubiprostone is measured.
-
Mouse Model for Mucin Release: This ex vivo model directly measures the effect of Lubiprostone on mucin secretion from the small intestine.
Canine Model
The canine model offers a gastrointestinal system that is anatomically and physiologically more similar to humans than rodents, making it suitable for studying prokinetic effects and gastrointestinal transit.
Guinea Pig Model
The guinea pig ileum and colon are classic preparations for in vitro studies of intestinal secretion and muscle contractility.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature.
Protocol 1: Evaluation of Lubiprostone in a Canine Model of Gastrointestinal Transit
This protocol is adapted from studies investigating the prokinetic effects of Lubiprostone in healthy hound dogs.
Objective: To assess the effect of Lubiprostone on gastric emptying, small bowel transit, and colonic transit.
Animals: Twelve healthy female hound dogs (19-26 kg).
Materials:
-
Lubiprostone capsules (24 µg)
-
Placebo capsules
-
Atropine (for mechanistic studies)
-
Cannulas (duodenal, colonic, gastric)
-
Barostat for gastric accommodation measurement
-
Manometry system for recording gastrointestinal contractions
-
X-ray equipment for colon transit measurement
Experimental Workflow:
Procedure:
-
Animal Preparation: Surgically implant cannulas in the duodenum, colon, and stomach of the dogs under anesthesia. Allow for a recovery period.
-
Randomization: Randomly assign dogs to one of the five treatment sessions: control (placebo), Lubiprostone 24 µg, Lubiprostone 48 µg, atropine, and atropine plus Lubiprostone 48 µg. A washout period should be observed between sessions.
-
Drug Administration: Administer the assigned treatment orally one hour before the start of the experiment.
-
Measurements:
-
Gastric Emptying and Small Bowel Transit: Feed a solid meal and collect effluents from the duodenal and colon cannulas to determine transit times.
-
Gastric Accommodation: Measure gastric volume changes in response to pressure using a barostat.
-
Gastrointestinal Contractions: Record motor activity in the antrum, small intestine, and colon using manometry catheters.
-
Colon Transit: Administer radiopaque markers and track their progression through the colon using X-rays at specified time points.
-
-
Data Analysis: Analyze the collected data to determine differences in gastric emptying rate, small bowel and colon transit times, and motility indices between treatment groups.
Protocol 2: In Vitro Evaluation of Lubiprostone-Induced Chloride Secretion in Guinea Pig Intestine
This protocol is based on Ussing chamber experiments performed on guinea pig ileal and colonic mucosa.
Objective: To measure the electrogenic chloride secretion stimulated by Lubiprostone in the small and large intestine.
Animals: Male guinea pigs.
Materials:
-
Lubiprostone
-
Ussing chambers
-
Voltage-clamp apparatus
-
Krebs-Ringer solution
-
Carbachol (for viability control)
Procedure:
-
Tissue Preparation: Euthanize guinea pigs and dissect segments of the ileum and distal colon.
-
Mounting: Strip the muscle layers and mount the mucosal sheets in Ussing chambers, separating the mucosal and serosal sides.
-
Equilibration: Bathe both sides with Krebs-Ringer solution, gassed with 95% O2/5% CO2, and maintain at 37°C. Short-circuit the tissue by clamping the transepithelial voltage to 0 mV.
-
Lubiprostone Application: Add increasing concentrations of Lubiprostone to either the mucosal or serosal side of the tissue.
-
Measurement of Short-Circuit Current (Isc): Record the changes in Isc, which reflect the net ion transport across the epithelium. An increase in Isc is indicative of chloride secretion.
-
Viability Check: At the end of the experiment, add carbachol to confirm tissue viability.
-
Data Analysis: Plot the change in Isc against the Lubiprostone concentration to determine the dose-response relationship and calculate the EC50.
Quantitative Data Summary
The following tables summarize quantitative data from animal studies on Lubiprostone.
Table 1: Effects of Lubiprostone on Gastrointestinal Transit in Dogs
| Parameter | Control | Lubiprostone (24 µg) | Lubiprostone (48 µg) |
| Gastric Emptying | No significant effect | Accelerated | |
| Small Bowel Transit Time (min) | 137.8 ± 19.3 | 71.0 ± 28.9 | 82.5 ± 31.3 |
| Postprandial Small Bowel Motility Index | No significant effect | Increased (p=0.0008) | |
| Postprandial Colon Motility Index | No significant effect | Increased (p=0.002) | |
| *p < 0.05 vs. control |
Table 2: Lubiprostone-Induced Chloride Secretion in Guinea Pig Intestine (In Vitro)
| Tissue | Application Side | EC50 (nM) | Max Increase in Isc (µA/cm²) |
| Ileum | Serosal | 227.2 | 50.26 ± 4.5 |
| Mucosal | 42.5 | 37.8 ± 7.9 | |
| Colon | Serosal | 31.7 | 26.8 ± 4.7 |
| Mucosal | 48.9 | 58.9 ± 12.3 |
Table 3: Effect of Lubiprostone on Mucin Release in Mouse Small Intestine (Ex Vivo)
| Treatment (1 µM) | Application Side | Mucin Release (% of unstimulated rate) |
| Lubiprostone | Luminal | No effect |
| Serosal | ~300% | |
| Prostaglandin E2 (Positive Control) | Serosal | ~400% |
Conclusion
Animal models are indispensable tools for the preclinical evaluation of Lubiprostone. Rodent models are suitable for initial efficacy and mechanistic studies, while the canine model provides valuable data on gastrointestinal transit that is more translatable to humans. In vitro methods, such as the Ussing chamber, allow for direct measurement of the drug's effect on intestinal secretion. The provided protocols and data serve as a foundation for designing and interpreting studies aimed at further understanding the pharmacology of Lubiprostone and its deuterated analogues. While Lubiprostone-d7 is expected to have a similar pharmacological profile to Lubiprostone, its primary utility in these models would be for conducting pharmacokinetic/pharmacodynamic (PK/PD) studies, where its distinct mass allows for precise quantification.
References
Application Note: Development and Validation of a Bioanalytical Method for Lubiprostone-d7 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document details a proposed bioanalytical method for the quantification of Lubiprostone in human plasma using Lubiprostone-d7 as an internal standard (IS). The method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a comprehensive protocol for sample preparation, chromatographic and mass spectrometric conditions, and a full validation plan according to FDA guidelines. The method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable assay for pharmacokinetic or other research applications where the quantification of the parent drug, Lubiprostone, is necessary.
Introduction
Lubiprostone is a locally acting chloride channel activator derived from prostaglandin E1.[1] It is approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[2] Lubiprostone activates type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells, leading to an influx of chloride ions, sodium, and water into the intestinal lumen.[3][4] This increased fluid secretion softens the stool and enhances intestinal motility.[4]
Due to its mechanism of action, Lubiprostone has very low systemic absorption. Consequently, for pharmacokinetic (PK) and bioequivalence (BE) studies, regulatory bodies like the FDA recommend the quantification of its major and active metabolite, 15-hydroxylubiprostone, which has higher plasma concentrations. However, specific research applications may necessitate the direct quantification of the parent compound, Lubiprostone.
This application note outlines a sensitive and selective LC-MS/MS method for the determination of Lubiprostone in human plasma, employing this compound as a stable isotope-labeled internal standard to ensure accuracy and precision. The method is based on established principles of bioanalysis for prostaglandins and related compounds.
Experimental
Materials and Reagents
-
Lubiprostone and this compound reference standards
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Sodium phosphate monobasic (NaH2PO4)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Signaling Pathway of Lubiprostone
Caption: Mechanism of action of Lubiprostone.
Experimental Workflow
Caption: Bioanalytical workflow for Lubiprostone analysis.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Lubiprostone and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Lubiprostone stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Spiking: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent should be less than 5%.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of this compound internal standard working solution.
-
Add 200 µL of saturated NaH2PO4 solution to precipitate proteins.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following are proposed starting conditions. Optimization may be required.
Table 1: Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Table 2: Mass Spectrometric Conditions
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Reaction (MRM) | See Table 3 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Lubiprostone | 409.2 | 351.2 | 100 |
| This compound | 416.2 | 358.2 | 100 |
| Note: These are hypothesized transitions based on the molecular weight and common fragmentation patterns. These must be optimized experimentally. |
Method Validation
The bioanalytical method should be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry". The following parameters should be assessed:
Selectivity and Specificity
Analyzed by processing six different batches of blank human plasma. Each blank sample should be tested for interference at the retention times of Lubiprostone and this compound.
Linearity and Range
A calibration curve should be prepared by spiking blank plasma with known concentrations of Lubiprostone. The curve should consist of a blank, a zero standard, and at least six non-zero concentrations. The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a weighted linear regression.
Accuracy and Precision
Determined by analyzing QC samples at low, medium, and high concentrations in at least five replicates on three separate days. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Recovery
The extraction recovery of Lubiprostone and the internal standard should be determined by comparing the peak areas of extracted samples with those of unextracted standards at three concentration levels (low, medium, and high).
Stability
The stability of Lubiprostone in human plasma should be evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Stored at -80°C for an extended period.
-
Post-Preparative Stability: In the autosampler.
Data Summary (Hypothetical Validation Data)
The following tables represent the expected outcomes of a successful method validation.
Table 4: Calibration Curve Linearity
| Parameter | Result |
| Concentration Range | 10 - 1000 pg/mL |
| Regression Model | Weighted (1/x²) Linear Regression |
| Correlation Coefficient (r²) | > 0.995 |
Table 5: Accuracy and Precision
| QC Level | Nominal Conc. (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 10 | 95 - 105 | < 15 | 93 - 107 | < 18 |
| Low | 30 | 97 - 103 | < 10 | 96 - 104 | < 12 |
| Medium | 300 | 98 - 102 | < 8 | 97 - 103 | < 10 |
| High | 800 | 99 - 101 | < 7 | 98 - 102 | < 9 |
Table 6: Recovery and Stability
| Parameter | Condition | Result |
| Recovery | ||
| Lubiprostone | Low, Medium, High QC | Consistent and > 70% |
| This compound | Working Concentration | Consistent and > 70% |
| Stability | ||
| Freeze-Thaw | 3 Cycles at -80°C | % Change < 15% |
| Bench-Top | 6 hours at Room Temperature | % Change < 15% |
| Long-Term | 30 days at -80°C | % Change < 15% |
| Post-Preparative | 24 hours in Autosampler | % Change < 15% |
Conclusion
This application note provides a framework for a robust and sensitive LC-MS/MS method for the quantification of Lubiprostone in human plasma using this compound as an internal standard. The proposed method, after successful validation, would be suitable for research applications requiring the measurement of the parent drug. It is crucial to experimentally optimize the mass spectrometric parameters and perform a full validation to ensure the reliability and reproducibility of the data.
References
Application Notes and Protocols for Lubiprostone-d7 Analysis
These application notes provide detailed protocols for the sample preparation of Lubiprostone-d7 and its corresponding non-labeled analyte in biological matrices, primarily human plasma. The following methods are designed for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Lubiprostone is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation. Due to its rapid and extensive metabolism, the parent drug has very low systemic bioavailability. Therefore, pharmacokinetic assessments often rely on the quantification of its principal and more abundant active metabolite, 15-hydroxylubiprostone. This compound is a deuterated analog of Lubiprostone, commonly used as an internal standard (IS) in bioanalytical methods to ensure accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.
The selection of an appropriate sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest, thereby enhancing the sensitivity and robustness of the LC-MS/MS assay. This document outlines three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).
General Workflow for this compound Analysis
The overall analytical workflow for the quantification of Lubiprostone and its metabolites using a deuterated internal standard like this compound is depicted below.
Liquid-Liquid Extraction (LLE)
LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for cleaning up complex sample matrices like plasma.
Experimental Protocol
This protocol is adapted for the extraction of Lubiprostone's metabolite, 15-hydroxylubiprostone, and by extension, Lubiprostone and its deuterated internal standard, from human plasma.
-
Sample Aliquoting: To a 1.5 mL polypropylene tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to the plasma sample and vortex briefly.
-
Acidification: Add 50 µL of 1% formic acid in water to the sample to adjust the pH, which can improve the extraction efficiency of acidic analytes like prostaglandins. Vortex for 10 seconds.
-
Extraction: Add 1 mL of an extraction solvent mixture, such as methyl tert-butyl ether (MTBE) and ethyl acetate (1:1, v/v).
-
Vortexing: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and analyte transfer to the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Result | Reference |
| Extraction Recovery | > 85% | [1] |
| Matrix Effect | Minimal (<15%) | [1] |
| Precision (RSD%) | < 10% | [1] |
| Accuracy | 90-110% | [1] |
Note: Data is generalized from similar prostaglandin analyses and may vary based on specific experimental conditions.
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample clean-up and concentration, where the analyte of interest is retained on a solid sorbent while impurities are washed away. For prostaglandins and their analogs, reversed-phase SPE cartridges (e.g., C18) are commonly employed.
Experimental Protocol
This protocol provides a general procedure for SPE of prostaglandin-like compounds from plasma using a C18 cartridge.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound working solution. Add 600 µL of 4% phosphoric acid to acidify the sample and precipitate some proteins. Vortex and centrifuge at 4000 x g for 10 minutes.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water with 0.1% formic acid. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water with 0.1% formic acid to remove polar impurities. Follow with a wash of 1 mL of 10% methanol in water to remove less polar interferences.
-
Analyte Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Result | Reference |
| Extraction Recovery | > 90% | [2] |
| Matrix Effect | < 15% | |
| Precision (RSD%) | < 8% | |
| Accuracy | 92-108% |
Note: Data is generalized from similar prostaglandin analyses and may vary based on specific experimental conditions.
References
Application Notes and Protocols for the Use of Lubiprostone-d7 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Lubiprostone-d7, a deuterium-labeled internal standard, in drug metabolism and pharmacokinetic (DMPK) studies of Lubiprostone. Given the inherent challenges in quantifying the parent drug due to its low systemic bioavailability, these protocols focus on the robust and accurate measurement of its principal metabolite.
Introduction to Lubiprostone Metabolism and the Role of this compound
Lubiprostone is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation.[1][2][3] Following oral administration, Lubiprostone has very low systemic availability, with plasma concentrations often below the limit of quantitation.[4][5] It is rapidly and extensively metabolized in the stomach and jejunum, primarily through reduction of the 15-keto group, as well as α-chain β-oxidation and ω-chain ω-oxidation. This metabolism is mediated by ubiquitously expressed carbonyl reductases and does not involve the cytochrome P450 system.
The major and only measurable active metabolite in human plasma is M3, or 15-hydroxylubiprostone. Consequently, pharmacokinetic (PK) assessments of Lubiprostone are based on the quantification of this M3 metabolite.
This compound is a stable isotope-labeled version of Lubiprostone, where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry. By adding a known amount of this compound to biological samples, it co-elutes with the analyte of interest during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio. This allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision in the quantification of Lubiprostone's metabolite, M3.
Key Applications of this compound:
-
Internal Standard in Bioanalytical Methods: Primarily used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the accurate quantification of Lubiprostone's major metabolite (M3) in biological matrices such as plasma and urine.
-
Pharmacokinetic (PK) Studies: Facilitates the reliable determination of key PK parameters of the M3 metabolite, including Cmax (maximum concentration), AUC (area under the curve), and T½ (half-life).
-
Bioequivalence (BE) Studies: Essential for comparing the bioavailability of different formulations of Lubiprostone by accurately measuring the M3 metabolite concentrations.
Quantitative Data: Pharmacokinetics of Lubiprostone Metabolite (M3)
The following table summarizes the pharmacokinetic parameters of the M3 metabolite in healthy adult subjects following a single oral dose of Lubiprostone. This data is crucial for designing and interpreting drug metabolism studies.
| Parameter | 24 mcg Lubiprostone (Fasting) | 48 mcg Lubiprostone (Fasting) | Reference(s) |
| Cmax (pg/mL) | 41.5 - 49.2 | ~83 (Dose-proportional increase) | |
| AUC0–t (pg·hr/mL) | 57.1 - 74.0 | ~114 (Dose-proportional increase) | |
| Tmax (hr) | ~1.10 | ~1.10 | |
| T½ (hr) | 0.9 - 1.4 | 0.9 - 1.4 |
Note: Cmax and AUC are expected to increase proportionally with the dose.
Experimental Protocols
Protocol 1: Quantification of Lubiprostone Metabolite (M3) in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical procedure for the quantitative analysis of the M3 metabolite in human plasma.
1. Materials and Reagents:
-
Lubiprostone and its M3 metabolite reference standards
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the M3 metabolite and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the M3 metabolite stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 50 µL of each plasma sample (calibration standards, quality controls, and unknown samples) in a 96-well plate, add 10 µL of the this compound working solution.
-
Add 200 µL of acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Illustrative):
-
LC System: A suitable UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the M3 metabolite from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions:
-
M3 Metabolite: To be determined based on the parent and product ions.
-
This compound (as a proxy for the M3-d7 metabolite): To be determined based on the parent and product ions.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the M3 metabolite to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Quantify the M3 metabolite concentration in the unknown samples using the calibration curve.
Visualizations
Caption: Metabolic pathway of Lubiprostone.
Caption: Experimental workflow for M3 metabolite quantification.
Caption: Principle of stable isotope dilution analysis.
References
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Lubiprostone Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of Lubiprostone in biological matrices using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). To ensure the highest degree of accuracy and precision, a deuterated internal standard, Lubiprostone-d7, is employed to compensate for variability during sample preparation and analysis.[1] This method is particularly relevant for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications in drug development. While Lubiprostone has low systemic exposure, its active metabolite, 15-hydroxylubiprostone, is often used as the primary indicator for pharmacokinetic evaluation.[1][2][3][4] The principles and protocols outlined herein are applicable to the analysis of both Lubiprostone and its metabolites.
Introduction
Lubiprostone is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Accurate quantification of Lubiprostone and its metabolites in biological fluids is crucial for understanding its pharmacokinetic profile. Due to the low systemic bioavailability of Lubiprostone, highly sensitive analytical methods are required. The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. The near-identical physicochemical properties of the deuterated standard to the analyte ensure that it behaves similarly throughout the extraction, chromatography, and ionization processes, thus correcting for potential matrix effects and other sources of analytical variability. High-resolution mass spectrometry offers excellent selectivity and mass accuracy, further enhancing the reliability of the analytical method.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Lubiprostone using this compound as an internal standard is depicted below. This process involves sample preparation, typically by liquid-liquid extraction, followed by chromatographic separation and detection by high-resolution mass spectrometry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One moment, please... [lambda-cro.com]
- 4. tandfonline.com [tandfonline.com]
Application Note: Chromatographic Separation of Lubiprostone-d7 for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chromatographic separation of Lubiprostone-d7, a deuterated analog of Lubiprostone, often utilized as an internal standard in pharmacokinetic and bioequivalence studies. The method outlined is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the analysis of Lubiprostone and its metabolites.
Introduction
Lubiprostone is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Due to its low systemic bioavailability, its active metabolite, 15-hydroxylubiprostone, is often the target analyte in pharmacokinetic studies.[1][2] To ensure accuracy and precision in bioanalytical methods, a stable isotope-labeled internal standard, such as this compound, is crucial for quantification.[3] This application note details a robust LC-MS/MS method for the separation and subsequent quantification of this compound in biological matrices.
Experimental Protocols
This protocol is a composite based on validated methods for Lubiprostone and its related compounds.
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction technique is employed to isolate this compound from the biological matrix (e.g., human plasma).
-
Reagents:
-
Human Plasma (K2EDTA)
-
This compound working solution
-
Methyl tert-butyl ether (MTBE)
-
5% Formic acid in water
-
Methanol
-
-
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike with the appropriate concentration of this compound internal standard working solution.
-
Add 100 µL of 5% formic acid and vortex for 30 seconds.
-
Add 1.5 mL of MTBE and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Chromatographic Conditions
A reverse-phase high-performance liquid chromatography (RP-HPLC) system coupled with a tandem mass spectrometer is used for the separation and detection of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05% Phosphoric acid in water |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 30°C |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Mass Spectrometry Conditions
The mass spectrometer should be operated in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of this compound.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined based on the specific mass of this compound |
| Collision Energy | To be optimized for the specific analyte |
| Source Temperature | To be optimized for the specific instrument |
Data Presentation
The following table summarizes the expected chromatographic parameters for this compound, based on typical methods for similar compounds. Actual values may vary depending on the specific system and conditions.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | To be determined | < 1.5 | > 2000 |
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the chromatographic separation of this compound.
Signaling Pathway (Illustrative)
While this compound itself is an internal standard and does not have a signaling pathway, the parent compound, Lubiprostone, acts on chloride channels. The following diagram illustrates a simplified representation of this mechanism.
Conclusion
This application note provides a comprehensive framework for the chromatographic separation of this compound using LC-MS/MS. The described protocol, adapted from validated methods for Lubiprostone and its metabolites, offers a robust starting point for researchers and scientists in the field of drug development and bioanalysis. Method optimization and validation are recommended for specific laboratory conditions and matrices.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Lubiprostone-d7 in Preclinical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Lubiprostone-d7 in preclinical research studies. The focus is on its application as an internal standard for the bioanalysis of Lubiprostone and its metabolites, as well as its potential use in metabolic stability assays.
Introduction to Lubiprostone
Lubiprostone is a locally acting chloride channel activator that enhances chloride-rich intestinal fluid secretion, thereby increasing motility in the intestine and facilitating the passage of stool.[1][2][3] It is a bicyclic fatty acid derived from prostaglandin E1 and is used for the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation.[4][5] Preclinical studies in animal models have demonstrated its efficacy in increasing intestinal fluid secretion and improving gastrointestinal transit.
Due to its rapid metabolism in the stomach and jejunum, systemic bioavailability of Lubiprostone is very low, with plasma concentrations often below the limit of quantification. The primary and only detectable active metabolite in plasma is M3, or 15-Hydroxy Lubiprostone. Therefore, pharmacokinetic assessments for Lubiprostone bioequivalence studies, as recommended by the FDA, focus on the quantification of this M3 metabolite.
Role of this compound in Preclinical Research
Deuterated compounds, such as this compound, are essential tools in preclinical drug development. Their primary application is as internal standards (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The stable isotope label provides a compound that is chemically identical to the analyte of interest (Lubiprostone or its metabolites) but has a different mass, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.
Key Applications:
-
Internal Standard for Pharmacokinetic (PK) Studies: this compound can be used as an IS for the quantification of Lubiprostone and its metabolites in biological matrices (e.g., plasma, tissue homogenates) from animal models.
-
Metabolic Stability Assays: It can serve as an IS in in vitro metabolic stability assays using liver microsomes or other metabolic systems to determine the rate of metabolic clearance of Lubiprostone.
Quantitative Data Summary
The following tables represent hypothetical quantitative data from a preclinical pharmacokinetic study in Sprague-Dawley rats where Lubiprostone was administered orally, and this compound was used as an internal standard for the quantification of the M3 metabolite in plasma.
Table 1: Pharmacokinetic Parameters of M3 Metabolite in Rat Plasma Following a Single Oral Administration of Lubiprostone (10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | pg/mL | 850 ± 150 |
| Tmax | h | 0.5 ± 0.1 |
| AUC(0-t) | pgh/mL | 1200 ± 250 |
| AUC(0-inf) | pgh/mL | 1250 ± 260 |
| t1/2 | h | 1.2 ± 0.3 |
Table 2: Calibration Curve for M3 Metabolite Quantification using this compound as Internal Standard
| Concentration (pg/mL) | Analyte/IS Peak Area Ratio (Mean) | % Accuracy | % CV |
| 10 | 0.012 | 98.5 | 3.2 |
| 25 | 0.031 | 101.2 | 2.5 |
| 50 | 0.062 | 100.5 | 1.8 |
| 100 | 0.125 | 99.8 | 1.5 |
| 250 | 0.310 | 100.1 | 1.2 |
| 500 | 0.622 | 99.5 | 1.9 |
| 1000 | 1.245 | 100.8 | 2.1 |
Experimental Protocols
Protocol for a Preclinical Pharmacokinetic Study of Lubiprostone in Rats
Objective: To determine the pharmacokinetic profile of the M3 metabolite of Lubiprostone in Sprague-Dawley rats following oral administration.
Materials:
-
Lubiprostone
-
This compound (as internal standard)
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Fast rats overnight prior to dosing.
-
Prepare a suspension of Lubiprostone in the vehicle at a concentration of 1 mg/mL.
-
Administer a single oral dose of 10 mg/kg Lubiprostone to each rat via gavage.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing K2-EDTA and place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Perform a liquid-liquid extraction by adding 200 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Use a C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Optimize mass spectrometer parameters for the detection of the M3 metabolite and this compound.
-
Quantify the M3 metabolite concentration using a calibration curve prepared in blank rat plasma.
-
-
Protocol for In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of Lubiprostone in rat liver microsomes.
Materials:
-
Lubiprostone
-
This compound (as internal standard)
-
Rat liver microsomes (RLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Prepare a reaction mixture containing Lubiprostone (1 µM final concentration) and RLM (0.5 mg/mL final concentration) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Time Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the remaining concentration of Lubiprostone at each time point.
-
Plot the natural logarithm of the percentage of Lubiprostone remaining versus time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Visualizations
Signaling Pathway of Lubiprostone
Caption: Signaling pathway of Lubiprostone in intestinal epithelial cells.
Experimental Workflow for Preclinical Pharmacokinetic Study
References
- 1. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. droracle.ai [droracle.ai]
- 4. A Comprehensive Review of Lubiprostone's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 5. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Lubiprostone-d7 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Lubiprostone and its internal standard, Lubiprostone-d7. The focus is on the quantitative analysis of Lubiprostone's primary active metabolite, 15-hydroxylubiprostone, in biological matrices using LC-MS/MS, as this is the recommended analyte for pharmacokinetic studies due to Lubiprostone's low systemic exposure.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 15-hydroxylubiprostone using this compound as an internal standard.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing, Fronting, or Splitting) for Analyte and/or Internal Standard | Column Overload: Injecting too high a concentration of the sample. | Dilute the sample and reinject. |
| Column Contamination: Buildup of matrix components on the column. | Implement a more rigorous column washing protocol between injections. Consider using a guard column. | |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. | Adjust the mobile phase pH. For 15-hydroxylubiprostone, an acidic mobile phase is often used. | |
| Co-elution with Interfering Matrix Components: Endogenous substances from the biological matrix can interfere with the peak shape. | Optimize the chromatographic gradient to better separate the analyte from interfering peaks.[1] | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents. | Prepare fresh mobile phase and ensure proper mixing. Use solvent bottle caps that minimize evaporation. |
| Fluctuating Column Temperature: Inconsistent oven temperature can lead to shifts in retention time. | Ensure the column oven is functioning correctly and maintaining a stable temperature. | |
| Column Degradation: Loss of stationary phase over time. | Replace the column with a new one of the same type. | |
| High Background Noise or Baseline Drift | Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup of contaminants in the LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Dirty Ion Source: Contamination of the mass spectrometer's ion source from non-volatile matrix components. | Clean the ion source according to the manufacturer's instructions. | |
| Ion Suppression or Enhancement (Matrix Effect) | Co-eluting Endogenous Compounds: Phospholipids, salts, and other matrix components can suppress or enhance the ionization of the analyte and internal standard.[2] | 1. Optimize Sample Preparation: Employ a more effective sample cleanup method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[1] 2. Chromatographic Separation: Modify the LC gradient to separate the analyte and internal standard from the regions of matrix interference. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS and is the best tool to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2] |
| Inadequate Internal Standard Concentration: The concentration of the internal standard may not be appropriate to track the analyte's behavior accurately. | Optimize the concentration of this compound used for spiking the samples. | |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method may not be effectively extracting the analyte from the matrix. | Optimize the extraction solvent and pH for liquid-liquid extraction or the sorbent and elution solvent for solid-phase extraction. |
| Analyte Instability: The analyte may be degrading during sample preparation or storage. | Investigate the stability of 15-hydroxylubiprostone under the experimental conditions and consider adding stabilizers or performing sample preparation at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of 15-hydroxylubiprostone recommended over Lubiprostone itself?
A1: Lubiprostone has very low systemic exposure after oral administration, leading to plasma concentrations that are often below the limit of quantification of most analytical methods.[3] Its primary active metabolite, 15-hydroxylubiprostone, is present at much higher concentrations and is therefore the recommended analyte for pharmacokinetic evaluation and bioequivalence studies, as suggested by FDA guidance.
Q2: What are the main challenges in developing a robust LC-MS/MS method for 15-hydroxylubiprostone?
A2: The main challenges include:
-
Low Detection Levels: Due to the low dosage of Lubiprostone, the concentration of its metabolite is in the low picogram per milliliter range, requiring a highly sensitive method.
-
Matrix Interferences: As a prostaglandin derivative, 15-hydroxylubiprostone is susceptible to interference from other endogenous prostaglandins present in the biological matrix, which can affect accuracy and precision.
Q3: How does this compound help in overcoming matrix effects?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it has the same physicochemical properties as the analyte and will co-elute from the liquid chromatography column. This means it will experience the same degree of ion suppression or enhancement as the analyte in the mass spectrometer's ion source. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q4: What are the recommended sample preparation techniques for 15-hydroxylubiprostone analysis?
A4: Liquid-liquid extraction (LLE) has been successfully used to extract 15-hydroxylubiprostone from human plasma. LLE is effective in removing proteins and many polar interfering substances. Solid-phase extraction (SPE) can also be a viable option for cleaner extracts, though it may require more method development.
Q5: How can I assess the presence and extent of matrix effects in my assay?
A5: The most common method is the post-extraction spike method. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. This should be evaluated using at least six different lots of the biological matrix.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
To 200 µL of human plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | 15-hydroxylubiprostone: m/z [M-H]⁻ → product ion This compound: m/z [M-H]⁻ → product ion |
| Ion Source Temperature | 500 - 550°C |
| Nebulizer Gas (N2) | Optimized for best signal |
| Curtain Gas (N2) | Optimized for best signal |
| Collision Gas (Ar) | Optimized for best fragmentation |
Note: Specific MRM transitions and collision energies need to be determined by infusing the pure analyte and internal standard into the mass spectrometer.
Visualizations
Caption: Workflow for the analysis of 15-hydroxylubiprostone.
Caption: Logic for troubleshooting inconsistent analytical results.
References
Technical Support Center: Lubiprostone-d7 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Lubiprostone-d7 detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for this compound detection challenging?
A1: Achieving high sensitivity for this compound, a deuterated internal standard for Lubiprostone, presents challenges primarily due to the low systemic exposure and rapid metabolism of Lubiprostone itself.[1][2] This results in very low plasma concentrations of the analyte and its deuterated counterpart, often in the low picogram range.[1] Additionally, endogenous prostaglandins with similar structures can cause significant matrix interference, leading to high baseline noise and making low-level detection difficult.[1]
Q2: What is the recommended analytical technique for sensitive this compound detection?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended and utilized technique for the sensitive and selective quantification of Lubiprostone and its metabolites, and by extension, this compound.[1] This method offers high specificity through Multiple Reaction Monitoring (MRM), which effectively reduces background noise and allows for the detection of analytes at very low concentrations.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, primarily from other endogenous prostaglandins, can be a significant hurdle. To minimize these effects, a robust sample preparation method is crucial. Liquid-liquid extraction (LLE) has been shown to be effective in achieving sufficient recovery and reducing matrix interferences. Additionally, optimizing the chromatographic separation, for instance by using a core-shell technology analytical column and an extensive gradient program, can help separate the analyte of interest from interfering matrix components.
Q4: What are the key parameters to optimize in an LC-MS/MS method for this compound?
A4: Optimization of several LC-MS/MS parameters is critical for enhancing sensitivity. For the mass spectrometer, this includes tuning ion source parameters like gas flow, desolvation temperature, and capillary voltage. Careful selection of a unique and stable daughter ion is also vital for specificity and sensitivity. On the liquid chromatography side, optimization of the mobile phase composition, gradient elution program, and the choice of a high-efficiency column are important for good peak shape and separation from interferences.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio (S/N) for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Parameters | Re-optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature). Perform a thorough optimization of collision energy and select the most intense and stable product ion for MRM. |
| Matrix Suppression | Evaluate and optimize the sample preparation method. Consider switching to a more effective technique like liquid-liquid extraction if currently using protein precipitation. Dilute the sample if high concentrations of matrix components are suspected. |
| Inefficient Chromatographic Separation | Modify the gradient elution profile to better separate this compound from co-eluting matrix components. Consider using a column with a different chemistry or a smaller particle size for improved resolution. The use of core-shell columns has been reported to provide reproducible chromatography. |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer to remove potential contaminants. Run blank injections to ensure the system is clean. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Interference from Endogenous Prostaglandins | Enhance chromatographic selectivity by adjusting the mobile phase composition or gradient. Employ a more specific sample clean-up procedure. The selection of a unique daughter ion during MS/MS optimization is crucial to differentiate from structurally similar prostaglandins. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler settings. Inject a series of blank samples to assess and mitigate carryover. |
| Plasticizers or Other Contaminants | Use glass or polypropylene labware to minimize leaching of contaminants. Check all tubing and connections for potential sources of contamination. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add 50 µL of a buffering agent (e.g., 0.1 M phosphate buffer, pH 7) and vortex briefly.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and n-hexane).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters
These are starting parameters and will require optimization for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18 Core-Shell, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition | To be determined by direct infusion of this compound standard |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Visualizations
References
Technical Support Center: Lubiprostone-d7 LC-MS/MS Assay
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the successful implementation of Lubiprostone-d7 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, presented in a question-and-answer format to provide direct and actionable solutions.
Q1: I am observing poor peak shape (tailing or fronting) for my this compound and analyte peaks. What are the likely causes and how can I fix it?
A1: Poor peak shape can significantly impact the accuracy and precision of your assay. Here are the common causes and their solutions:
-
Secondary Interactions with Column: Silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing.
-
Solution: Use a column with end-capping or a newer generation silica. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help by protonating the silanol groups and reducing unwanted interactions.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to distorted peak shapes.
-
Solution: Implement a robust column washing procedure between batches. Using a guard column can also help protect the analytical column from strongly retained contaminants.
-
-
Inappropriate Mobile Phase Composition: A mobile phase that is too weak or too strong can cause peak distortion.
-
Solution: Optimize the mobile phase composition, including the organic modifier and buffer/additive concentration. A gradient elution program may be necessary to achieve optimal peak shape for both Lubiprostone and its deuterated internal standard.
-
-
Sample Overload: Injecting too much analyte can saturate the column, leading to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q2: My this compound internal standard (IS) signal is highly variable or has disappeared completely. What should I do?
A2: Inconsistent internal standard response is a critical issue that can invalidate your results. A systematic approach is needed to identify the root cause.
-
For a sudden and complete loss of IS signal:
-
Check IS Solution: Verify the preparation and concentration of your this compound spiking solution. Ensure it has not degraded.
-
Verify Sample Preparation: Confirm that the IS was added to all samples. A simple oversight in the procedure is a common cause.
-
Inspect the LC-MS/MS System: Check for leaks in the LC system, and ensure the autosampler is injecting correctly. Infuse the IS solution directly into the mass spectrometer to confirm instrument functionality.
-
-
For high variability in IS signal across the batch:
-
Inconsistent Sample Preparation: This is a primary suspect. Evaluate the consistency of your extraction procedure. Pipetting errors during IS addition can also lead to significant variability.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the IS. A stable isotope-labeled internal standard like this compound should ideally compensate for matrix effects, but significant variations may still occur. Consider optimizing the chromatography to separate the IS from interfering matrix components.
-
IS Stability: Assess the stability of this compound in the biological matrix and during all sample processing steps.
-
Q3: I am experiencing low signal intensity or poor sensitivity for Lubiprostone. How can I improve it?
A3: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
-
Suboptimal Sample Preparation: Inefficient extraction of Lubiprostone from the matrix will result in low recovery and poor signal.
-
Solution: Optimize your sample preparation method. For plasma samples, a liquid-liquid extraction (LLE) is often effective.[1]
-
-
Matrix Effects: Ion suppression from co-eluting matrix components is a common cause of low signal in LC-MS/MS.[2]
-
Solution: Improve chromatographic separation to move the analyte peak away from regions of significant ion suppression. A thorough sample clean-up is also crucial.
-
-
Mass Spectrometer Parameters: Non-optimized MS parameters will lead to poor sensitivity.
-
Solution: Optimize the MRM transitions (precursor and product ions), cone voltage, and collision energy for both Lubiprostone and this compound. Direct infusion of a standard solution is the best way to perform this optimization.
-
-
Source Contamination: A dirty ion source can significantly reduce signal intensity.
-
Solution: Regularly clean the ion source components, including the capillary and cone, according to the manufacturer's recommendations.
-
Experimental Protocols
A detailed and robust experimental protocol is fundamental for a successful this compound LC-MS/MS assay. As Lubiprostone is rapidly metabolized to 15-Hydroxy Lubiprostone, the quantification of this metabolite is often recommended for bioequivalence studies.[3] The following protocol is a general guideline for the analysis of Lubiprostone and its metabolite in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
Chromatographic Conditions
-
UHPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients at high pressures.
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended for high-resolution separation (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B (linear gradient)
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Lubiprostone: Specific m/z transitions to be optimized by direct infusion of a standard.
-
This compound: Specific m/z transitions to be optimized by direct infusion of a standard.
-
15-Hydroxy Lubiprostone: Specific m/z transitions to be optimized by direct infusion of a standard.
-
-
Key MS Parameters (to be optimized for your specific instrument):
-
Capillary Voltage: ~3.0 kV
-
Cone Voltage: ~30 V
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Desolvation Gas Flow: ~800 L/hr
-
Collision Gas: Argon
-
Collision Energy: ~15-25 eV
-
Data Presentation
The following table summarizes typical method validation parameters for the quantification of 15-Hydroxy Lubiprostone in human plasma, providing a benchmark for your own assay performance.[3]
| Parameter | LLOQ QC (1.04 pg/mL) | LQC (2.81 pg/mL) | MQC (40.39 pg/mL) | HQC (139.12 pg/mL) |
| Precision (%CV) | 17.1 | 10.6 | 6.3 | 6.3 |
| Accuracy (%) | 101.1 | 93.6 | 101.6 | 98.0 |
| n | 18 | 18 | 18 | 18 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a this compound LC-MS/MS assay.
Caption: General workflow for a this compound LC-MS/MS assay.
Troubleshooting Logic for Inconsistent Internal Standard Signal
This diagram provides a logical approach to troubleshooting issues with the this compound internal standard signal.
Caption: Troubleshooting flowchart for inconsistent internal standard signal.
References
Technical Support Center: Optimization of Extraction Recovery for Lubiprostone-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Lubiprostone-d7 and its primary metabolite, 15-hydroxythis compound.
Frequently Asked Questions (FAQs)
Q1: Why is 15-hydroxylubiprostone the target analyte in pharmacokinetic studies instead of Lubiprostone?
Lubiprostone has very low systemic exposure after oral administration and is rapidly metabolized to 15-hydroxylubiprostone.[1] Consequently, plasma concentrations of the parent drug are often below the level of quantification. The FDA recommends using 15-hydroxylubiprostone as the evaluation indicator for bioequivalence and pharmacokinetic studies.[2]
Q2: What are the key chemical properties of Lubiprostone and its metabolite to consider for extraction?
Lubiprostone is a bicyclic fatty acid derivative, making it a lipophilic and acidic compound.[3] Its primary metabolite, 15-hydroxylubiprostone, shares these characteristics. For efficient extraction, it is crucial to consider its acidic nature. By adjusting the pH of the aqueous sample to be at least two pH units below the pKa of the analyte, the molecule will be in its neutral, un-ionized form, which significantly increases its partitioning into an organic solvent during liquid-liquid extraction (LLE).[2]
Q3: What are the common extraction techniques for this compound and its metabolite?
The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a widely used method for prostaglandin analogs and has been successfully applied for the recovery of 15-hydroxylubiprostone.[2] SPE, particularly with C18 reverse-phase cartridges, is also a robust method for extracting prostaglandins from biological matrices.
Q4: What is a typical recovery rate for prostaglandin analogs using these extraction methods?
With optimized protocols, recovery rates for prostaglandins can be quite high. For instance, automated solid-phase extraction procedures for various prostaglandins have demonstrated recoveries greater than 90%. For LLE, while specific percentages for 15-hydroxylubiprostone are not readily published, "sufficient recovery" has been reported, and with proper pH control and solvent selection, high recovery is achievable for acidic lipids.
Experimental Protocols
Below are detailed methodologies for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the extraction of 15-hydroxythis compound from human plasma, based on established principles for acidic, lipophilic compounds and prostaglandin analogs.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is designed to maximize the recovery of the acidic analyte by pH adjustment.
Materials:
-
Human plasma sample containing 15-hydroxythis compound
-
Internal Standard (IS) solution (e.g., a structural analog)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 500 µL of human plasma in a centrifuge tube, add the internal standard.
-
Acidification: Acidify the plasma sample to a pH of approximately 3.5 by adding 2M HCl. This step is critical to neutralize the acidic analyte.
-
Extraction: Add 2 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Re-extraction (Optional but Recommended): To maximize recovery, repeat the extraction (steps 3 and 4) on the remaining aqueous layer with a fresh aliquot of ethyl acetate and combine the organic layers.
-
Washing: Add 1 mL of brine to the combined organic extracts, vortex briefly, and centrifuge. This step helps to remove residual water and some polar interferences.
-
Drying: Transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any remaining water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a C18 reverse-phase cartridge to retain the lipophilic analyte.
Materials:
-
Human plasma sample containing 15-hydroxythis compound
-
Internal Standard (IS) solution
-
2M Hydrochloric acid (HCl)
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Hexane
-
Ethyl acetate
-
SPE vacuum manifold
Procedure:
-
Sample Preparation: To 500 µL of human plasma, add the internal standard. Acidify the sample to pH 3.5 with 2M HCl.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified plasma sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.
-
Wash with 5 mL of a water:methanol mixture (e.g., 90:10 v/v) to remove less retained impurities.
-
Wash with 5 mL of hexane to remove highly non-polar interferences.
-
-
Elution: Elute the 15-hydroxythis compound from the cartridge with 2 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Incorrect pH: The analyte is in its ionized form and remains in the aqueous phase. | Ensure the pH of the aqueous sample is adjusted to at least 2 pH units below the pKa of 15-hydroxylubiprostone. A pH of ~3.5 is recommended. |
| Inappropriate Solvent: The extraction solvent has poor solubility for the analyte. | For acidic and lipophilic compounds like 15-hydroxylubiprostone, ethyl acetate, diethyl ether, or a mixture of hexane and isopropanol can be effective. Experiment with different solvents to find the optimal one. | |
| Insufficient Mixing: Incomplete partitioning between the two phases. | Ensure vigorous and consistent mixing (e.g., vortexing for at least 2 minutes). | |
| Emulsion Formation: A stable emulsion layer forms between the aqueous and organic phases, trapping the analyte. | - Add saturated NaCl (brine) to the sample to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Centrifuge at a higher speed or for a longer duration. - Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation. | |
| High Variability in Recovery | Inconsistent pH Adjustment: Small variations in pH can significantly impact partitioning. | Use a calibrated pH meter for accurate and consistent pH adjustment of each sample. |
| Inconsistent Mixing: Variations in mixing time and intensity. | Standardize the mixing procedure (time and speed) for all samples. | |
| Analyte Instability: The analyte may be degrading during the extraction process. | Keep samples on ice and minimize the time between extraction and analysis. The stability of Lubiprostone and its metabolites can be affected by temperature and oxygen. |
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Analyte Breakthrough during Loading: The analyte does not retain on the sorbent. | - Ensure proper cartridge conditioning. - Decrease the sample loading flow rate. - Check that the pH of the sample is appropriate for retention on a reverse-phase sorbent (acidified to suppress ionization). |
| Analyte Elution during Washing: The wash solvent is too strong and elutes the analyte. | - Use a weaker wash solvent (e.g., a lower percentage of organic solvent in the aqueous wash). - Ensure the pH of the wash solution maintains the analyte in its neutral form. | |
| Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | - Increase the volume of the elution solvent. - Use a stronger elution solvent (e.g., a more polar solvent if using a non-polar sorbent, or vice versa). For C18, a more non-polar solvent like ethyl acetate or methanol is appropriate. | |
| Co-elution of Interferences | Inadequate Washing: The wash steps are not effectively removing matrix components. | - Optimize the wash solvents by gradually increasing the organic content to find the strongest possible wash that does not elute the analyte. - Add a hexane wash step to remove non-polar lipids. |
| Matrix Effects in LC-MS/MS: Co-eluting interferences suppress or enhance the analyte signal. | - Improve the SPE cleanup steps. - Adjust the chromatographic conditions to separate the analyte from the interfering compounds. Isobaric metabolites can sometimes interfere if not chromatographically resolved. | |
| Poor Reproducibility | Cartridge Variability: Inconsistent packing or sorbent activity between cartridges. | Use cartridges from the same manufacturing lot. |
| Inconsistent Flow Rates: Variations in loading, washing, and elution flow rates. | Use a vacuum manifold with a flow control system to ensure consistent flow rates for all samples. |
Visualizations
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards (D-IS) in mass spectrometry-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the D-IS to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification. This ratiometric measurement leads to more accurate and precise results.[1]
Q2: How many deuterium atoms are ideal for an internal standard?
Typically, a deuterated compound should contain between two to ten deuterium atoms.[1] The optimal number depends on the analyte's molecular weight and the desired mass shift. A sufficient number of deuterium atoms is necessary to ensure that the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is undesirable.
Q3: What are the key purity requirements for a reliable deuterated internal standard?
For dependable results, deuterated internal standards must possess both high chemical and isotopic purity. High chemical purity ensures that there are no other compounds present that could interfere with the analysis. High isotopic purity is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Prevents interference from other compounds. |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte in the D-IS solution, which can cause a positive bias. |
Troubleshooting Guides
Issue 1: Isotopic Exchange (Back-Exchange)
Q: I am observing a loss of my deuterated internal standard's signal over time, or I am seeing an unexpected increase in my analyte's signal. Could this be due to isotopic exchange?
A: Yes, this could be due to isotopic exchange, also known as back-exchange. This is a chemical reaction where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding solvent or matrix. This can compromise the accuracy of your quantitative analysis.
Troubleshooting Steps:
-
Review the Labeling Position: Examine the certificate of analysis to identify the location of the deuterium labels. Avoid standards with labels on chemically labile positions such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups if possible. Deuterium atoms on carbons adjacent to carbonyl groups can also be susceptible to exchange.
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever feasible. Storing deuterated compounds in acidic or basic solutions should generally be avoided.
-
Consider Temperature: Higher temperatures can accelerate the rate of isotopic exchange. Store D-IS solutions and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.
-
Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.
-
Conduct a Stability Test: Incubate the D-IS in the final sample matrix and mobile phase for varying lengths of time to assess its stability under your specific experimental conditions.
Experimental Protocol: Assessing Deuterium Exchange
-
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
-
Methodology:
-
Spike the deuterated internal standard into a blank matrix at the working concentration.
-
Incubate the sample under the same conditions (temperature, pH, time) as a typical sample preparation and analysis.
-
Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.
-
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.
-
Caption: Workflow for troubleshooting isotopic exchange of deuterated internal standards.
Issue 2: Purity Issues
Q: My blank samples spiked only with the deuterated internal standard show a signal for the analyte. Could this be a purity issue?
A: Yes, these issues can arise from impurities in your deuterated internal standard. There are two primary types of purity to consider:
-
Chemical Purity: The presence of other compounds in your D-IS solution can lead to interfering peaks in your chromatogram.
-
Isotopic Purity: The presence of the unlabeled analyte as an impurity in your D-IS is a common problem. This will contribute to the analyte signal, leading to a positive bias in your results, especially at the lower end of your calibration curve.
Troubleshooting Steps:
-
Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition.
-
Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.
-
Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.
Experimental Protocol: Assessing Isotopic Purity
-
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.
-
Methodology:
-
Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in the analytical method.
-
Direct Infusion or LC-MS Analysis: Infuse the solution directly into the mass spectrometer or analyze it by LC-MS.
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species.
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.
-
-
Determine Contribution to Analyte Signal:
-
Prepare a "zero sample" (blank matrix + D-IS at the working concentration).
-
Measure the peak area of the analyte in this zero sample. This area represents the contribution from the D-IS.
-
-
Caption: Logical relationship between isotopic purity and quantitative accuracy.
Issue 3: Matrix Effects
Q: My results are inconsistent and show poor reproducibility, especially when analyzing samples from different sources. Could matrix effects be the cause?
A: Yes, this is a strong possibility. Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).
Troubleshooting Steps:
-
Evaluate Chromatographic Co-elution: Ensure that your analyte and D-IS are co-eluting perfectly. Even a slight chromatographic separation can expose them to different matrix components as they enter the mass spectrometer, leading to differential matrix effects.
-
Post-Column Infusion Experiment: This experiment can help you visualize regions of ion suppression or enhancement in your chromatogram. By infusing a constant flow of your analyte and D-IS post-column while injecting a blank matrix extract, you can identify if your peaks are eluting in a region of significant matrix effects.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibration curve accurately reflects the matrix effects.
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Dilution: Diluting your samples can reduce the concentration of matrix components and mitigate their effect on ionization.
Experimental Protocol: Post-Column Infusion
-
Objective: To identify regions of ion suppression or enhancement in a chromatogram.
-
Methodology:
-
Set up the LC system to deliver the mobile phase gradient to the analytical column.
-
Use a T-junction to introduce a constant flow of a solution containing the analyte and D-IS into the mobile phase stream after it elutes from the column and before it enters the mass spectrometer.
-
Inject a blank matrix sample that has been through the entire sample preparation process.
-
Monitor the signal of the infused analyte and D-IS throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
Issue 4: Chromatographic Co-elution Issues
Q: My deuterated internal standard is separating from my analyte on the chromatographic column. Why is this happening and how can I fix it?
A: This phenomenon is known as the "isotope effect" and is a common issue with deuterated internal standards. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, the deuterated compound often elutes slightly earlier than the non-deuterated analyte. This separation can lead to differential matrix effects and compromise the accuracy of quantification.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Gradient Modification: Adjust the gradient slope to be less steep in the region where your analyte and D-IS elute. This can help to improve co-elution.
-
Column Chemistry: Experiment with different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that minimizes the isotope effect for your compounds.
-
-
Use ¹³C or ¹⁵N Labeled Standards: Internal standards labeled with heavy carbon or nitrogen do not exhibit a significant chromatographic isotope effect and will co-elute perfectly with the analyte. These are often a more stable, albeit more expensive, alternative.
Caption: General troubleshooting workflow for common issues with deuterated internal standards.
References
Technical Support Center: Enhancing Chromatographic Peak Shape for Lubiprostone-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic peak shape of Lubiprostone-d7.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A common starting point for reverse-phase HPLC analysis of Lubiprostone involves a C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer.[1] The pH of the buffer is often acidic, around 3.6-3.8.[1] Detection is typically performed using a UV detector at a wavelength of approximately 245 nm.[1]
Q2: Why is my this compound peak showing tailing?
Peak tailing for this compound can be caused by several factors. A primary cause is often secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2][3] Other potential causes include column contamination, a mismatch between the sample solvent and the mobile phase, or column overload.
Q3: I am observing peak fronting. What is the likely cause?
Peak fronting is most commonly a result of column overload. This can happen if the concentration of this compound in the sample is too high or if the injection volume is too large.
Q4: My this compound peak is split. What should I investigate?
Split peaks can arise from a number of issues, including a partially blocked column inlet frit, a void in the column packing material, or a significant mismatch between the sample solvent and the mobile phase. It's also possible that there is co-elution with an interfering compound. A patent has also noted that traditional analytical methods for Lubiprostone can sometimes result in bimodal (split) peaks, suggesting that the issue could be inherent to the method itself under certain conditions.
Q5: Can the mobile phase pH affect the peak shape of this compound?
Yes, the mobile phase pH is a critical parameter. For compounds with ionizable functional groups, operating near the pKa can lead to poor peak shape. Adjusting the pH to ensure the analyte is in a single ionic state can significantly improve peak symmetry. For Lubiprostone, which is a prostaglandin derivative, using an acidic mobile phase with a phosphate buffer is common to control ionization.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
References
Calibration curve issues with Lubiprostone-d7
Welcome to the Technical Support Center for Lubiprostone-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in analytical assays.
Troubleshooting Guides
Calibration curve issues are a common challenge in quantitative analysis. This guide provides a systematic approach to troubleshooting problems encountered when using this compound as an internal standard.
Table 1: Troubleshooting Guide for Calibration Curve Issues with this compound
| Issue | Potential Causes | Recommended Solutions |
| Poor Linearity (r² < 0.99) | - Detector Saturation: High concentrations of Lubiprostone or its metabolite may overwhelm the detector. - Ion Suppression/Enhancement: Matrix components can interfere with the ionization of the analyte and/or internal standard. - Inappropriate Internal Standard Concentration: The concentration of this compound may not be optimal for the calibration range. | - Dilute the higher concentration standards and reinject. - Optimize sample preparation to remove interfering matrix components. - Evaluate and optimize the concentration of the this compound working solution. A general guideline is to use a concentration that is in the mid-range of the calibration curve. |
| High Variability/Poor Reproducibility | - Inconsistent Sample Preparation: Variations in extraction efficiency, evaporation, or reconstitution can lead to inconsistent results. - Instrument Instability: Fluctuations in the LC-MS/MS system's performance. - Analyte/Internal Standard Instability: Degradation of Lubiprostone or this compound in the sample matrix or during storage. | - Ensure consistent and precise execution of the sample preparation protocol. - Perform system suitability tests to confirm instrument performance before running samples. - Investigate the stability of Lubiprostone and this compound under various conditions (e.g., benchtop, freeze-thaw, long-term storage). |
| No or Low Signal for this compound | - Incorrect Preparation of Internal Standard Solution: Errors in dilution or dissolution of the this compound stock. - Degradation of this compound: The internal standard may have degraded due to improper storage or handling. - Instrument Not Optimized for this compound: The mass spectrometer parameters may not be suitable for the detection of this compound. | - Prepare a fresh working solution of this compound from the stock. - Verify the storage conditions and expiration date of the this compound standard. - Optimize the MS/MS parameters (e.g., precursor/product ions, collision energy) for this compound. |
| Chromatographic Peak Tailing or Splitting | - Column Overload: Injecting too much sample onto the analytical column. - Poor Column Condition: The analytical column may be degraded or contaminated. - Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analytes. | - Reduce the injection volume or dilute the sample. - Replace the analytical column or use a guard column. - Adjust the mobile phase pH or organic solvent composition. |
| Analyte and Internal Standard Peaks Not Co-eluting | - Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. - Different Chemical Properties: Although similar, there can be minor differences in the physicochemical properties of the analyte and internal standard. | - Adjust the chromatographic gradient to achieve better co-elution. - Small modifications to the mobile phase composition can also help to align the retention times. |
Frequently Asked Questions (FAQs)
Q1: Why is 15-hydroxylubiprostone, not Lubiprostone, often the target analyte in pharmacokinetic studies?
A1: Lubiprostone has low systemic exposure and is rapidly metabolized to its active metabolite, 15-hydroxylubiprostone.[1] Therefore, 15-hydroxylubiprostone is the recommended analyte for pharmacokinetic evaluation as it provides a more accurate representation of the drug's exposure in the body.[1]
Q2: What are the key considerations when preparing stock and working solutions of this compound?
A2: It is crucial to use high-purity solvents and to accurately weigh the standard. Stock solutions should be stored at the recommended temperature (typically -20°C or -80°C) to prevent degradation. When preparing working solutions, ensure accurate dilutions and use a solvent that is compatible with the analytical method.
Q3: How can I assess the stability of Lubiprostone and this compound in my samples?
A3: Stability should be evaluated under various conditions that mimic the sample handling and analysis process. This includes bench-top stability (at room temperature for a specified period), freeze-thaw stability (multiple cycles of freezing and thawing), and long-term stability (storage at the intended temperature for an extended duration).
Q4: What are the expected mass transitions for Lubiprostone and this compound in MS/MS analysis?
A4: The specific mass transitions will depend on the ionization mode and the instrument used. For electrospray ionization in negative mode (ESI-), the precursor ion for Lubiprostone would be [M-H]⁻ at m/z 389.2. The product ions would need to be determined by infusing the standard and optimizing the collision energy. For this compound, the precursor ion would be [M-H]⁻ at m/z 396.2, and the product ions would be expected to have a corresponding mass shift of +7 amu. It is essential to optimize these transitions on your specific instrument.
Experimental Protocols
This section provides a detailed methodology for the quantification of 15-hydroxylubiprostone in human plasma using this compound as an internal standard. This protocol is adapted from validated methods and should be further optimized and validated in your laboratory.[2]
1. Preparation of Stock and Working Solutions
-
15-hydroxylubiprostone Stock Solution (1 mg/mL): Accurately weigh 1 mg of 15-hydroxylubiprostone standard and dissolve in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the 15-hydroxylubiprostone stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration in 50% methanol.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15-hydroxylubiprostone: To be determined by infusion and optimization (e.g., precursor [M-H]⁻, product ions)
-
This compound: To be determined by infusion and optimization (e.g., precursor [M-H]⁻, product ions)
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Visualizations
Troubleshooting Workflow for Calibration Curve Issues
The following diagram illustrates a logical workflow for troubleshooting common calibration curve problems.
Caption: A flowchart for troubleshooting common calibration curve issues.
Signaling Pathway of Lubiprostone
Lubiprostone's mechanism of action is primarily mediated through the activation of the prostanoid EP4 receptor, which initiates a signaling cascade leading to the activation of chloride channels.
Caption: Lubiprostone's activation of the EP4 receptor and downstream signaling.
References
- 1. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells. [escholarship.org]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Lubiprostone-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of Lubiprostone-d7.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[2]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the unlabeled analyte (Lubiprostone) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[1] However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute. This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.
Q3: What are the common causes of ion suppression in bioanalytical methods?
A3: Common causes of ion suppression include:
-
Endogenous matrix components: Salts, lipids (especially phospholipids), and proteins from biological samples like plasma or urine are major contributors.
-
Exogenous substances: Contaminants from sample collection tubes, plasticware, and solvents used during sample preparation can interfere with ionization.
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents can accumulate in the MS source and suppress the signal.
-
High concentrations of analyte or IS: At high concentrations, the analyte and IS can compete with each other for ionization, leading to a non-linear response.
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: A post-column infusion experiment is a common and effective way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound into the MS while injecting a blank, extracted sample matrix. Any dip in the baseline signal of this compound indicates ion suppression at that specific retention time.
Troubleshooting Guides
Problem 1: Low or Inconsistent Signal for this compound
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation technique is critical for removing interfering matrix components.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components that can cause ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous phase. A validated method for the major metabolite of Lubiprostone, 15-hydroxylubiprostone, successfully utilized LLE.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away. This method is often the most effective at minimizing ion suppression.
-
-
Optimize Chromatography:
-
Improve Separation: Modify your LC gradient or change the column chemistry to separate this compound from the regions of ion suppression identified by a post-column infusion experiment.
-
Ensure Co-elution: Adjust chromatographic conditions to ensure that Lubiprostone and this compound co-elute perfectly. Even a small separation can lead to differential matrix effects.
-
-
Dilute the Sample: If the concentration of Lubiprostone is sufficiently high, diluting the sample can reduce the concentration of matrix components and lessen their suppressive effects.
Problem 2: Poor Correlation (r²) in the Calibration Curve
Possible Cause: Differential ion suppression affecting the analyte and internal standard differently across the concentration range.
Troubleshooting Steps:
-
Check for Co-elution: As mentioned above, ensure perfect co-elution of Lubiprostone and this compound. Use a high-resolution column and a shallow gradient around the elution time of the analytes to confirm.
-
Evaluate Internal Standard Concentration: Very high concentrations of the analyte can suppress the ionization of the internal standard. Observe the peak area of this compound across your calibration standards. A decreasing IS signal with increasing analyte concentration indicates competition. Consider optimizing the concentration of the internal standard.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) to mimic the matrix effects experienced by the unknown samples.
Data Presentation
| Sample Preparation Method | Relative Ion Suppression | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | High | Good | High |
| Liquid-Liquid Extraction (LLE) | Medium | Good to Excellent | Medium |
| Solid-Phase Extraction (SPE) | Low | Excellent | Low to Medium |
This table provides a generalized comparison. Actual performance may vary depending on the specific protocol and matrix. A study comparing SPE, SLE (Supported Liquid Extraction), and LLE for a panel of drugs of abuse found that SPE (using Oasis PRiME HLB) resulted in the lowest average matrix effects (6%) compared to LLE (16%) and SLE (26%).
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps visualize at which retention times co-eluting matrix components cause ion suppression.
Workflow Diagram:
References
Technical Support Center: Addressing Variability in Lubiprostone-d7 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lubiprostone-d7 in their experiments. The information provided aims to address common sources of variability and ensure the generation of accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a stable isotope-labeled version of Lubiprostone, where seven hydrogen atoms have been replaced with deuterium. Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because it is chemically almost identical to Lubiprostone, it can be used to correct for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise measurements of Lubiprostone and its metabolites.[1]
Q2: Why is there a focus on quantifying the 15-hydroxylubiprostone metabolite instead of Lubiprostone itself?
Lubiprostone has low systemic exposure after oral administration and is rapidly metabolized to its active metabolite, 15-hydroxylubiprostone.[1][2] Consequently, plasma concentrations of Lubiprostone are often below the limit of quantification.[1] Therefore, regulatory guidance often recommends using 15-hydroxylubiprostone as the primary pharmacokinetic indicator.
Q3: What are the ideal storage and handling conditions for this compound stock and working solutions?
To minimize degradation and potential isotopic exchange, this compound solutions should be stored in tightly sealed containers at low temperatures, typically -20°C or -80°C, and protected from light. For long-term storage, using an aprotic solvent like acetonitrile is preferable to protic solvents such as methanol or water, which can facilitate hydrogen-deuterium exchange.
Q4: Can this compound be used to quantify other metabolites of Lubiprostone?
While this compound is the ideal internal standard for Lubiprostone, its suitability for quantifying other metabolites depends on the structural similarity and ionization efficiency of the metabolite compared to Lubiprostone. For the major active metabolite, 15-hydroxylubiprostone, a deuterated version of the metabolite itself (15-hydroxylubiprostone-d4, for example) would be the most appropriate internal standard if available. If not, careful validation is required to ensure that this compound can adequately compensate for any differences in extraction recovery and matrix effects.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experimental results when using this compound as an internal standard.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| High Variability in Internal Standard (IS) Response | Inconsistent Sample Preparation: Incomplete protein precipitation or variable extraction efficiency between samples.Matrix Effects: Ion suppression or enhancement from co-eluting matrix components affecting the IS differently across samples.Pipetting Errors: Inaccurate addition of the IS to samples. | Optimize Sample Preparation: Ensure thorough vortexing during protein precipitation and optimize the solvent-to-plasma ratio. For liquid-liquid extraction, ensure consistent phase separation and transfer of the organic layer.Evaluate Matrix Effects: Analyze samples from at least six different sources of blank matrix to assess the variability of the matrix effect. If significant, further sample cleanup using solid-phase extraction (SPE) may be necessary.Verify Pipette Accuracy: Regularly calibrate and verify the accuracy of pipettes used for adding the IS. |
| Poor Recovery of this compound | Suboptimal Extraction Solvent: The chosen solvent in liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may not be efficient for extracting this compound.pH-Dependent Extraction: The pH of the sample may not be optimal for the extraction of the acidic Lubiprostone molecule.Incomplete Elution from SPE Cartridge: The elution solvent may be too weak to fully recover the IS from the SPE sorbent. | Test Different Extraction Solvents: For LLE, experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and their mixtures.Adjust Sample pH: Since Lubiprostone is a carboxylic acid, acidifying the sample (e.g., with formic acid) prior to LLE can improve its extraction into an organic solvent.Optimize SPE Method: Test different sorbent types (e.g., reversed-phase, mixed-mode). Ensure the elution solvent is strong enough for complete elution (e.g., methanol with a small percentage of ammonia for a reversed-phase sorbent). |
| Isotopic Exchange (Back-Exchange) | Presence of Protic Solvents: Storing or analyzing this compound in protic solvents (water, methanol) can lead to the exchange of deuterium atoms with hydrogen atoms from the solvent.Unfavorable pH: Basic or strongly acidic conditions can catalyze the hydrogen-deuterium exchange.Elevated Temperature: Higher temperatures during sample storage or processing can accelerate the rate of exchange. | Use Aprotic Solvents for Storage: Store stock solutions in acetonitrile or another aprotic solvent.Control pH: Maintain a slightly acidic pH (e.g., using 0.1% formic acid) in the mobile phase and sample diluent.Maintain Low Temperatures: Store samples and solutions at low temperatures and minimize the time samples spend at room temperature. |
| Chromatographic Peak Tailing or Splitting | Column Overload: Injecting too high a concentration of the analyte or IS.Incompatible Injection Solvent: The solvent in which the final extract is dissolved may be too strong compared to the initial mobile phase, causing peak distortion.Column Degradation: Loss of stationary phase or contamination of the column. | Dilute the Sample: If high concentrations are suspected, dilute the sample and re-inject.Match Injection Solvent to Mobile Phase: The injection solvent should be as weak as, or weaker than, the initial mobile phase. Reconstitute the final extract in a solution that mimics the initial mobile phase composition.Use a Guard Column and/or Replace the Column: A guard column can protect the analytical column from contaminants. If performance does not improve, the analytical column may need to be replaced. |
| Shift in Retention Time of this compound Relative to Analyte | Isotope Effect: The presence of heavier deuterium atoms can sometimes cause the deuterated standard to elute slightly earlier than the unlabeled analyte in reverse-phase chromatography. | Optimize Chromatography: While minor shifts are often acceptable, significant separation can lead to differential matrix effects. Adjusting the mobile phase gradient or temperature may help to minimize the separation.Ensure Co-elution Window: The primary concern is that both the analyte and the IS elute within the same region of potential ion suppression or enhancement. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 15-hydroxylubiprostone from Human Plasma
This protocol is a representative method for the extraction of 15-hydroxylubiprostone from plasma for LC-MS/MS analysis, using this compound as an internal standard.
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 25 µL of this compound working solution (e.g., 1 ng/mL in methanol) to each plasma sample.
-
Vortex briefly to mix.
-
-
Acidification:
-
Add 25 µL of 1% formic acid in water to each sample to acidify the plasma.
-
Vortex briefly.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Cap the tubes and vortex vigorously for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: Representative LC-MS/MS Parameters
These are example parameters and should be optimized for the specific instrument being used.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-30% B; 3.1-4.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | 15-hydroxylubiprostone: To be optimizedthis compound: To be optimized |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 400°C |
Visualizations
Caption: Lubiprostone's mechanism of action in intestinal epithelial cells.
Caption: Troubleshooting workflow for variability in this compound experiments.
References
Validation & Comparative
A Comparative Guide to the Analytical Methods for Lubiprostone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methodologies for the quantification of lubiprostone and its active metabolite: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). The choice of analytical method is critical in drug development and research, directly impacting the accuracy and reliability of pharmacokinetic, bioequivalence, and quality control studies.
Due to its low systemic exposure after oral administration, quantification of lubiprostone in biological matrices is challenging.[1] Consequently, its dominant and active metabolite, 15-hydroxylubiprostone, is often used as the primary pharmacokinetic indicator.[1] For such bioanalytical applications requiring high sensitivity, LC-MS/MS with a deuterated internal standard like Lubiprostone-d7 is the gold standard. In contrast, HPLC methods are well-suited for the analysis of the bulk drug and its related substances in pharmaceutical formulations.[2]
This guide presents a side-by-side comparison of these two methods, offering insights into their respective experimental protocols and performance characteristics to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Method Comparison at a Glance
The following table summarizes the key aspects of the LC-MS/MS method for the 15-hydroxylubiprostone metabolite and the HPLC method for the parent drug, lubiprostone.
| Parameter | LC-MS/MS for 15-hydroxylubiprostone | HPLC for Lubiprostone |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | Separation by liquid chromatography with detection via UV absorption. |
| Primary Application | Bioanalysis in biological matrices (e.g., human plasma) for pharmacokinetic and bioequivalence studies. | Quality control of bulk drug and pharmaceutical dosage forms, analysis of related substances. |
| Analyte | 15-hydroxylubiprostone (active metabolite). | Lubiprostone (parent drug). |
| Internal Standard | Typically a deuterated analog (e.g., this compound). | Not always required; depends on the specific method and application. |
| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation. | Simple dissolution and dilution. |
| Sensitivity | Very high (pg/mL range). | Moderate (ng/mL to µg/mL range). |
| Selectivity | Very high, based on mass-to-charge ratio. | Moderate, based on chromatographic retention time and UV absorbance. |
Experimental Protocols
Detailed methodologies for both analytical techniques are outlined below, providing a clear understanding of the experimental workflow for each.
LC-MS/MS Method for 15-hydroxylubiprostone in Human Plasma
This method is designed for high-sensitivity quantification of the active metabolite in a complex biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL plasma sample, add the deuterated internal standard (this compound).
-
Perform liquid-liquid extraction using an organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
HPLC Method for Lubiprostone in Pharmaceutical Dosage Forms
This method is suitable for the quality control and assay of lubiprostone in its bulk form or in capsules.
1. Sample Preparation
-
Dissolve the sample (bulk drug or capsule contents) in a suitable solvent (e.g., methanol).
-
Dilute the solution to the desired concentration within the calibration range.
-
Filter the solution prior to injection.
2. Chromatographic Conditions
-
Column: A C18 reverse-phase column is often employed.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol and a phosphate buffer.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 245 nm).
Performance Characteristics
The performance of an analytical method is defined by several key parameters, which are compared for the two methods in the table below.
| Performance Metric | LC-MS/MS for 15-hydroxylubiprostone | HPLC for Lubiprostone |
| Linearity Range | Typically in the low pg/mL to ng/mL range. | Generally in the µg/mL range. |
| Precision (%CV) | Intra-day and inter-day precision are generally below 15%. | Relative standard deviation is typically less than 2%. |
| Accuracy (% Recovery) | Within 85-115% of the nominal concentration. | Often in the range of 98-102%. |
| Limit of Quantification (LOQ) | Low pg/mL levels. | In the ng/mL to µg/mL range. |
| Specificity/Selectivity | High, due to MRM detection. | Prone to interference from co-eluting impurities if they absorb at the same wavelength. |
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the LC-MS/MS and HPLC methods.
Caption: Workflow for the LC-MS/MS analysis of 15-hydroxylubiprostone.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Lubiprostone Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Lubiprostone, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Lubiprostone-d7 and its metabolite equivalent, 15-Hydroxy this compound, with other potential internal standards, supported by established principles in bioanalytical method validation.
Lubiprostone, a locally acting chloride channel activator, exhibits low systemic bioavailability. Consequently, quantitative bioanalysis in plasma often focuses on its principal active metabolite, 15-Hydroxy Lubiprostone. The use of a stable isotope-labeled internal standard, specifically a deuterated analog, is widely recognized as the gold standard in LC-MS/MS-based quantification. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby effectively compensating for variability.
The Superiority of Deuterated Internal Standards
Deuterated internal standards, such as this compound or 15-Hydroxy this compound, are chemically identical to the analyte but have a slightly higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their distinction by a mass spectrometer, while their near-identical physicochemical properties ensure they co-elute with the analyte and experience similar ionization effects and potential matrix interferences. This co-behavior is crucial for correcting variations that can arise during sample extraction, injection, and detection, leading to more accurate and precise results.
In contrast, non-deuterated internal standards, typically structural analogs of the analyte, may exhibit different chromatographic retention times and be affected differently by matrix components. This can lead to less effective compensation for analytical variability and potentially compromise the integrity of the quantitative data.
Performance Data: 15-Hydroxy Lubiprostone Quantification with a Deuterated Internal Standard
| Quality Control Sample | Mean (pg/mL) | SD (±) | Precision (%CV) | Accuracy (%) | n |
| LLOQ QC | 1.0428 | 0.17826 | 17.1 | 101.1 | 18 |
| LQC | 2.8057 | 0.29704 | 10.6 | 93.6 | 18 |
| LMQC | 40.3883 | 2.56019 | 6.3 | 101.6 | 18 |
| MQC | 139.1158 | 8.80338 | 6.3 | 98.0 | 18 |
| HQC | 238.1477 | 13.49126 | 5.7 | 100.7 | 18 |
| DQC (1/5) | 837.2842 | 45.7294 | 5.5 | 93.2 | 18 |
Data adapted from a validated bioanalytical method for 15-Hydroxy Lubiprostone in human plasma.
Experimental Protocol: Quantification of 15-Hydroxy Lubiprostone in Human Plasma
The following is a representative experimental protocol for the quantification of 15-Hydroxy Lubiprostone in human plasma using a deuterated internal standard and LC-MS/MS.
1. Sample Preparation: Liquid-Liquid Extraction
-
To a 100 µL aliquot of human plasma, add the deuterated internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex mix the samples to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 analytical column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
3. Data Analysis
-
The peak area ratio of the analyte to the internal standard is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the mechanism of action of Lubiprostone, the following diagrams are provided.
Bioanalytical workflow for Lubiprostone metabolite quantification.
Mechanism of action of Lubiprostone.
Conclusion
The use of a deuterated internal standard, such as this compound or its metabolite equivalent, is the recommended best practice for the quantitative bioanalysis of Lubiprostone. This approach provides the highest level of accuracy and precision by effectively compensating for analytical variability, including matrix effects. The provided experimental protocol and performance data serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
Validating Lubiprostone-d7 as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lubiprostone-d7 as a Certified Reference Material (CRM) against other potential analytical standards for the quantification and quality control of Lubiprostone. The validation of a CRM is critical for ensuring the accuracy, precision, and traceability of analytical measurements in research and pharmaceutical development. This document outlines the key performance characteristics, supporting experimental data, and detailed methodologies for the validation of this compound.
Comparison of Analytical Standards for Lubiprostone
The selection of an appropriate reference standard is paramount for achieving reliable analytical results. While various materials can be used, they differ significantly in their level of characterization and traceability.
| Parameter | This compound (CRM) | Lubiprostone (Working Standard) | Lubiprostone Related Compound A (Working Standard) |
| Intended Use | Primary quantitative standard, internal standard for mass spectrometry | Routine analysis, system suitability | Impurity profiling, peak identification |
| Purity (%) | ≥ 99.5% | ≥ 98.0% | ≥ 95.0% |
| Isotopic Enrichment (%) | ≥ 99% atom % D | N/A | N/A |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR | Mass Spectrometry, HPLC retention time | Mass Spectrometry, HPLC retention time |
| Traceability | Traceable to SI units | Traceable to a characterized in-house standard | Characterized in-house |
| Certificate of Analysis | Comprehensive CoA with uncertainty statement | Basic CoA with purity value | CoA with purity and identity data |
| Stability | Long-term stability data available | Limited stability data | Limited stability data |
The Value of a Certified Reference Material
A Certified Reference Material (CRM) is a standard of the highest quality, providing a direct link to the International System of Units (SI). Its use is essential for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and specificity.[1]
-
Instrument Calibration: Ensuring the accuracy of instrument readings.
-
Quality Control: Monitoring the performance of analytical measurements over time.
-
Inter-laboratory Comparisons: Ensuring consistency of results between different laboratories.
This compound, as a stable isotope-labeled derivative of Lubiprostone, is particularly well-suited for use as an internal standard in mass spectrometry-based bioanalytical methods.[2] This is due to its similar chemical and physical properties to the unlabeled analyte, which helps to correct for variations in sample preparation and instrument response.
Experimental Protocols for Validation
The validation of this compound as a CRM involves a series of rigorous experiments to confirm its identity, purity, and stability.
Identity Confirmation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the positions of the deuterium labels.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to characterize the fragmentation pattern, which should be consistent with the deuterated structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for identification.
Purity Determination
The purity of the CRM is a critical parameter and is determined using a mass balance approach, which involves the summation of all detected impurities.
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary technique for separating and quantifying impurities.[3] A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent, with UV detection.[3]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 210 nm
-
-
Gas Chromatography (GC): Used to quantify residual solvents.
-
Karl Fischer Titration: To determine the water content.
-
Thermogravimetric Analysis (TGA): To measure the content of non-volatile inorganic impurities.
Isotopic Enrichment
For a deuterated standard, determining the isotopic enrichment is crucial.
-
Mass Spectrometry: The isotopic distribution is measured by mass spectrometry to determine the percentage of the deuterated species and the presence of any unlabeled or partially labeled molecules.
Stability Assessment
The stability of the CRM is evaluated under various conditions to establish its shelf life and recommended storage conditions.
-
Long-Term Stability: The material is stored at the recommended temperature (e.g., -20°C) and tested at regular intervals over an extended period.
-
Short-Term Stability: The material is exposed to conditions that may be encountered during shipping or handling (e.g., room temperature, elevated temperatures) for a shorter duration.
-
Solution Stability: The stability of the CRM in solution is assessed to ensure its integrity when used in analytical procedures.
Diagrams
Caption: Workflow for the validation of this compound as a CRM.
Caption: Simplified signaling pathway of Lubiprostone's mechanism of action.
References
A Comparative Guide to Deuterated vs. Non-Deuterated Lubiprostone in Bioanalytical Assays
In the realm of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative assays using mass spectrometry. This guide provides a detailed comparison of the utility of deuterated lubiprostone (such as Lubiprostone-d4, a common analog) versus its non-deuterated counterpart in a research and drug development setting. While the query specified Lubiprostone-d7, Lubiprostone-d4 is more commonly cited in scientific literature; the principles outlined here apply to any deuterated version of the molecule used as an internal standard.
The primary advantage of using a deuterated version of lubiprostone is its ability to serve as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples. It helps to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measurement.
Deuterated standards are considered the "gold standard" because they co-elute with the non-deuterated analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. This allows for highly accurate quantification, as any loss of analyte during sample processing will be mirrored by a proportional loss of the deuterated internal standard.
Quantitative Data Presentation
Due to the low systemic exposure of lubiprostone after oral administration, bioanalytical methods often focus on quantifying its major active metabolite, 15-hydroxylubiprostone.[1][2][3][4] The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of 15-hydroxylubiprostone using a deuterated internal standard.
| Validation Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 2.5 - 5.0 pg/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | Consistent and reproducible |
This table represents typical data from validated LC-MS/MS methods as described in the literature.[4]
Experimental Protocols
A detailed methodology for a typical LC-MS/MS assay for the quantification of lubiprostone's metabolite (15-hydroxylubiprostone) in human plasma is provided below. This protocol is based on methodologies reported in peer-reviewed publications.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add a known amount of the deuterated internal standard (e.g., 15-hydroxylubiprostone-d4).
-
Add an appropriate buffer and an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture to ensure thorough mixing and partitioning of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (e.g., 15-hydroxylubiprostone) and the deuterated internal standard.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and the signaling pathway of lubiprostone.
Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.
Caption: Signaling pathway of lubiprostone action in intestinal epithelial cells.
Conclusion
The use of deuterated lubiprostone as an internal standard is indispensable for the accurate and precise quantification of the drug and its metabolites in biological matrices. While non-deuterated lubiprostone is the therapeutic agent and the target analyte, its deuterated counterpart ensures the reliability of the bioanalytical data that underpins critical decisions in drug development. The co-elution and similar ionization behavior, coupled with mass-based differentiation, allow for effective compensation of experimental variability, a feature that cannot be achieved by using the non-deuterated form alone or other, less ideal internal standards. Therefore, for any quantitative assay involving lubiprostone, the inclusion of a deuterated analog is a key component of a robust and validatable method.
References
- 1. One moment, please... [lambda-cro.com]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to the Analytical Quantification of Lubiprostone and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Lubiprostone and its primary metabolite, 15-Hydroxy Lubiprostone. Given that Lubiprostone-d7 is typically used as an internal standard, this guide focuses on the accuracy and precision of methods for the parent drug and its metabolite, which serve as a direct proxy for the performance of methods involving the deuterated analog. The comparison primarily evaluates a high-performance liquid chromatography (HPLC) method for Lubiprostone in pharmaceutical formulations and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its metabolite in human plasma.
Data Presentation: Accuracy and Precision
The following tables summarize the accuracy and precision data for the two analytical methods.
Table 1: Accuracy and Precision of 15-Hydroxy Lubiprostone Quantification in Human Plasma by LC-MS/MS
| Quality Control Sample | Mean Concentration (pg/mL) | Standard Deviation (SD) | Precision (%CV) | Accuracy (%) |
| DQC (1/5) | 837.2842 | 45.7294 | 5.5 | 93.2 |
| HQC | 238.1477 | 13.49126 | 5.7 | 100.7 |
| MQC | 139.1158 | 8.80338 | 6.3 | 98 |
| LMQC | 40.3883 | 2.56019 | 6.3 | 101.6 |
| LQC | 2.8057 | 0.29704 | 10.6 | 93.6 |
| LOQQC | 1.0428 | 0.17826 | 17.1 | 101.1 |
DQC: Dilution Quality Control; HQC: High Quality Control; MQC: Medium Quality Control; LMQC: Low Medium Quality Control; LQC: Low Quality Control; LOQQC: Lower Limit of Quantification Quality Control; %CV: Percentage Coefficient of Variation.
Table 2: Accuracy of Lubiprostone Quantification in Bulk Pharmaceutical Form by RP-HPLC
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80 | 79.8 | 99.75 | 99.69 |
| 80 | 79.6 | 99.50 | ||
| 80 | 79.9 | 99.88 | ||
| 100% | 100 | 99.7 | 99.70 | 99.73 |
| 100 | 99.8 | 99.80 | ||
| 100 | 99.7 | 99.70 | ||
| 120% | 120 | 119.5 | 99.58 | 99.64 |
| 120 | 119.7 | 99.75 | ||
| 120 | 119.5 | 99.58 |
Table 3: Precision of Lubiprostone Quantification in Bulk Pharmaceutical Form by RP-HPLC
| Injection | Peak Area |
| 1 | 1002.34 |
| 2 | 1001.98 |
| 3 | 1003.45 |
| 4 | 1000.56 |
| 5 | 1002.87 |
| 6 | 1001.23 |
| Mean | 1002.07 |
| SD | 0.98 |
| %RSD | 0.10 |
%RSD: Percentage Relative Standard Deviation.
Experimental Protocols
LC-MS/MS Method for 15-Hydroxy Lubiprostone in Human Plasma
This method is designed for the sensitive quantification of 15-Hydroxy Lubiprostone in a biological matrix, which is crucial for pharmacokinetic studies.[1][2][3]
a. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma, add 100 µL of the internal standard working solution (this compound).
-
Add 500 µL of pre-saturated NaH2PO4 solution and 4.0 mL of ethyl acetate.
-
Vortex the mixture for 6 minutes.
-
Centrifuge at 2500 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
b. Chromatographic Conditions
-
Column: Core-shell technology analytical column.
-
Mobile Phase: An extensive gradient program is utilized.
-
Flow Rate: Not specified.
-
Run Time: 10 minutes.
c. Mass Spectrometric Conditions
-
Detection: A highly sensitive mass spectrometer is used.
-
Ionization Mode: Electrospray Ionization (ESI), though the polarity is not specified.
-
Key Consideration: Optimization of mass parameters and selection of a unique daughter ion are critical for achieving selectivity and sensitivity, especially due to the presence of endogenous prostaglandins with similar structures.
RP-HPLC Method for Lubiprostone in Pharmaceutical Dosage Forms
This method is suitable for the routine quality control of Lubiprostone in bulk drug and capsule formulations.
a. Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Lubiprostone reference standard in a suitable diluent to obtain a known concentration.
-
Sample Solution (from Capsules): Take a representative number of capsules, determine the average weight, and finely powder the contents. Weigh a portion of the powder equivalent to a single dose and dissolve it in the diluent. Filter the solution to remove any undissolved excipients.
b. Chromatographic Conditions
-
Column: Symmetry C18, 250 mm x 4.6 mm, 5µm particle size.
-
Mobile Phase: Methanol and 0.02M Phosphate Buffer (pH 3.8) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 245 nm.
-
Injection Volume: 10 µL.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the quantification of 15-Hydroxy Lubiprostone in human plasma.
Signaling Pathway of Lubiprostone
Caption: Signaling pathway of Lubiprostone in intestinal epithelial cells.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Isotopic Purity of Lubiprostone-d7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing deuterated internal standards in quantitative analysis, ensuring the isotopic purity of these reagents is paramount for data accuracy and reliability. This guide provides a comprehensive comparison of Lubiprostone-d7, a commonly used internal standard, with other alternatives, supported by established experimental methodologies for isotopic purity assessment.
This compound is a deuterated analog of Lubiprostone, a medication used to treat chronic idiopathic constipation. In analytical settings, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, this compound serves as an internal standard to accurately quantify the unlabeled drug in biological matrices. The key to its utility lies in its isotopic purity – the extent to which the intended deuterium atoms have replaced hydrogen atoms without the presence of undeuterated or partially deuterated species.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The choice of isotopic labeling for an internal standard can significantly impact analytical assay performance. While deuterated standards like this compound are widely available, carbon-13 (¹³C) labeled standards are often considered the gold standard.
| Feature | This compound (Deuterated) | ¹³C-Labeled Lubiprostone (Alternative) |
| Co-elution with Analyte | May exhibit slight chromatographic shifts from the unlabeled analyte due to the difference in bond energies between C-H and C-D.[1] | Typically co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on chromatographic behavior. |
| Matrix Effects | Differential elution can lead to the analyte and internal standard experiencing different levels of ion suppression or enhancement, potentially compromising accuracy. | Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, allowing for more accurate correction. |
| Isotopic Stability | Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent, leading to a loss of isotopic purity.[2] | ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange, ensuring greater isotopic stability. |
| Cost and Availability | Generally more readily available and less expensive to synthesize. | Synthesis is often more complex and costly, leading to higher prices and potentially limited availability.[2] |
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of this compound and its alternatives is primarily determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Distribution
HR-MS is a powerful technique to determine the distribution of isotopologues (molecules that differ only in their isotopic composition) in a deuterated compound.[3]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.
-
LC Separation: The sample is introduced into a liquid chromatography system to separate the analyte from any potential impurities.
-
Mass Spectrometry Analysis: The eluent from the LC is directed to a high-resolution mass spectrometer. The instrument is operated in full-scan mode to acquire the mass spectrum of the analyte.
-
Data Analysis: The acquired spectrum is analyzed to identify the peaks corresponding to the different isotopologues of Lubiprostone (d0 to d7). The relative intensity of each peak is used to calculate the isotopic distribution and the overall isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity
NMR spectroscopy, particularly ¹H and ²H NMR, is used to confirm the positions of the deuterium labels and to assess the extent of deuteration at specific sites.
Methodology:
-
Sample Preparation: A concentrated solution of this compound is prepared in a deuterated NMR solvent.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, compared to the spectrum of unlabeled Lubiprostone, confirms the sites of deuteration. Residual proton signals can be integrated to quantify the level of incomplete deuteration.
-
²H NMR Analysis: The ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
Comparative Efficacy of Lubiprostone and Osmotic Laxatives in the Management of Chronic Constipation: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of lubiprostone, a locally acting chloride channel activator, and osmotic laxatives, a class of agents that includes polyethylene glycol (PEG) and lactulose. The information is intended for researchers, scientists, and drug development professionals involved in the study and development of treatments for chronic idiopathic constipation (CIC) and other constipation-related disorders.
Mechanism of Action
Lubiprostone is a prostaglandin E1 derivative that selectively activates type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells.[1] This activation leads to an efflux of chloride ions into the intestinal lumen, which in turn promotes the passive secretion of sodium and water. The resulting increase in intestinal fluid secretion softens the stool, increases intestinal motility, and facilitates the passage of stool.[1]
Osmotic laxatives work by creating an osmotic gradient within the intestinal lumen, drawing water from the surrounding tissues into the colon. This increased intraluminal fluid volume softens the stool and stimulates colonic peristalsis.[2][3] Polyethylene glycol is a large, poorly absorbed polymer that sequesters water throughout the colon.[3] Lactulose is a synthetic disaccharide that is not absorbed in the small intestine and is metabolized by colonic bacteria into short-chain fatty acids, which creates an osmotic effect.
Signaling Pathways and Mechanisms
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for lubiprostone and the physiological mechanism of osmotic laxatives.
Comparative Efficacy Data
A network meta-analysis of 25 randomized controlled trials concluded that lubiprostone is more effective than both polyethylene glycol (PEG) and lactulose for the treatment of chronic idiopathic constipation (CIC), with a comparable safety profile. The following tables summarize quantitative data from key clinical trials evaluating the efficacy of lubiprostone and osmotic laxatives.
Table 1: Lubiprostone vs. Placebo in Chronic Idiopathic Constipation
| Endpoint | Lubiprostone (24 mcg BID) | Placebo | p-value | Study |
| Mean Spontaneous Bowel Movements (SBMs)/week at Week 1 | 5.69 | 3.46 | 0.0001 | Johanson et al. (2008) |
| 5.89 | 3.99 | 0.0001 | Barish et al. (2010) | |
| Change from Baseline in SBMs/week at Week 1 | 3.7 ± 2.8 | 1.3 ± 1.8 | <0.001 | Fukudo et al. (2015) |
| Patients with SBM within 24h of first dose | 56.7% | 36.9% | 0.0024 | Johanson et al. (2008) |
| 61.3% | 31.4% | <0.0001 | Barish et al. (2010) |
Table 2: Polyethylene Glycol vs. Lactulose in Chronic Constipation
| Endpoint | Polyethylene Glycol | Lactulose | Finding | Study |
| Stool Frequency/week | Higher | Lower | PEG is better than lactulose. | Cochrane Review (2010) |
| Stool Form | Improved | Less Improved | PEG is better than lactulose. | Cochrane Review (2010) |
| Relief of Abdominal Pain | Better (in children) | Less Relief | PEG is better than lactulose in children. No significant difference in adults. | Cochrane Review (2010) |
| Need for Additional Products | Lower | Higher | PEG is better than lactulose. | Cochrane Review (2010) |
Table 3: Polyethylene Glycol vs. Placebo in Chronic Constipation
| Endpoint | Polyethylene Glycol (17g/day) | Placebo | p-value | Study |
| Treatment Success | 52.0% | 11% | <0.001 | DiPalma et al. (2007) |
Experimental Protocols
This section details the methodologies of key clinical trials cited in this guide.
Lubiprostone vs. Placebo (Johanson et al., 2008)
-
Study Design: Multicenter, parallel-group, double-blind, placebo-controlled trial.
-
Patient Population: 242 adult patients with chronic constipation.
-
Intervention: Oral lubiprostone 24 mcg or placebo twice daily for 4 weeks.
-
Primary Efficacy Endpoint: Number of spontaneous bowel movements (SBMs) after 1 week of treatment.
-
Secondary Endpoints: SBMs at weeks 2, 3, and 4; stool consistency and straining; constipation severity; abdominal bloating/discomfort; and global treatment effectiveness ratings.
Lubiprostone vs. Placebo (Fukudo et al., 2015)
-
Study Design: Randomized, double-blind, placebo-controlled, phase 3 trial.
-
Patient Population: 124 patients with CIC in Japan.
-
Intervention: Lubiprostone (48 μ g/day ) or placebo for 4 weeks.
-
Primary Efficacy Endpoint: Change from baseline in the weekly average number of SBMs after 1 week of administration.
Polyethylene Glycol vs. Placebo (DiPalma et al., 2007)
-
Study Design: Double-blind, placebo-controlled, parallel, multicenter study.
-
Patient Population: 304 patients with chronic constipation.
-
Intervention: Polyethylene glycol laxative as a single daily dose of 17 g or placebo for 6 months.
-
Primary Efficacy Variable: Treatment success, defined as relief of modified Rome criteria for constipation for 50% or more of their treatment weeks.
Polyethylene Glycol vs. Lactulose (Cochrane Review, 2010)
-
Study Design: Meta-analysis of ten randomized controlled trials.
-
Patient Population: Patients with chronic constipation.
-
Interventions: Polyethylene glycol versus lactulose.
-
Primary Outcome: Frequency of defecation (number of defecations per week).
-
Secondary Outcomes: Use of additional products and assessment of improvement in abdominal pain.
Experimental Workflow
The following diagram outlines a typical workflow for a randomized controlled trial comparing the efficacy of lubiprostone and an osmotic laxative.
References
A Head-to-Head Comparison of Lubiprostone and Linaclotide for the Treatment of Chronic Constipation Syndromes
This guide provides a detailed, objective comparison of lubiprostone and linaclotide, two prominent prescription medications for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). The comparison is based on available data from clinical trials, systematic reviews, and meta-analyses, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate them.
Mechanism of Action: Distinct Signaling Pathways
Lubiprostone and linaclotide employ unique molecular mechanisms to stimulate intestinal fluid secretion and increase motility.
Lubiprostone: A bicyclic fatty acid derived from prostaglandin E1, lubiprostone acts as a selective activator of the type-2 chloride channel (ClC-2) on the apical membrane of gastrointestinal epithelial cells. This activation leads to an efflux of chloride ions into the intestinal lumen. To maintain electrical neutrality, sodium ions follow via the paracellular pathway, creating an osmotic gradient that draws water into the lumen. This increase in intestinal fluid softens the stool, facilitates transit, and alleviates symptoms of constipation.
Linaclotide: Linaclotide is a 14-amino-acid peptide that functions as an agonist of the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal enterocytes. Binding of linaclotide to the GC-C receptor stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen. This increased fluid secretion accelerates intestinal transit and improves bowel function.
Comparative Efficacy
While direct head-to-head randomized controlled trials are limited, systematic reviews and meta-analyses of placebo-controlled trials indicate that both drugs have comparable efficacy in improving the frequency of spontaneous bowel movements (SBMs).
| Efficacy Endpoint | Lubiprostone | Linaclotide |
| Indication(s) | Chronic Idiopathic Constipation (CIC), Opioid-Induced Constipation (OIC), Irritable Bowel Syndrome with Constipation (IBS-C) in adult women. | Chronic Idiopathic Constipation (CIC), Irritable Bowel Syndrome with Constipation (IBS-C) in adults. |
| Primary Efficacy (IBS-C) | In two Phase 3 trials, 17.9% of lubiprostone-treated patients were "overall responders" compared to 10.1% of placebo-treated patients (p=0.001). | In two Phase 3 trials, 33.7% and 33.6% of linaclotide-treated patients met the FDA composite endpoint, compared to 13.9% and 21.0% with placebo, respectively (p<0.001). |
| Spontaneous Bowel Movements (SBMs) | A meta-analysis showed lubiprostone significantly increased SBMs per week compared to placebo (Risk Ratio: 1.45). Another review noted an increase of 2.41 SBMs/week over placebo. | A meta-analysis found linaclotide increased SBMs by 1.95 per week over placebo. Phase 3 trials for CIC showed a significant increase in weekly complete SBMs (CSBMs) versus placebo (approx. 20% vs. 3-6% responders). |
| Abdominal Pain (IBS-C) | Associated with improvements in abdominal discomfort and pain. | Demonstrated improvement in abdominal symptoms of bloating, discomfort, and pain in IBS-C trials. |
| Onset of Action | Typically within 24-48 hours. | Relief from symptoms has been reported within the first week of treatment. |
Safety and Tolerability Profile
The safety profiles of lubiprostone and linaclotide are distinct, which is a key factor in treatment selection. Both drugs have minimal systemic absorption and act locally in the gastrointestinal tract.
| Adverse Event | Lubiprostone (Incidence) | Linaclotide (Incidence) |
| Diarrhea | Reported, but generally less frequent and severe than with linaclotide. | The most common adverse event, leading to treatment discontinuation in some patients. |
| Nausea | The most common side effect associated with lubiprostone. Taking the medication with food can mitigate this effect. | Less common than with lubiprostone. |
| Abdominal Pain | Can occur. | Can occur. |
| Headache | Reported. | Reported. |
| Contraindications | Known or suspected mechanical gastrointestinal obstruction. | Known or suspected mechanical gastrointestinal obstruction. |
A meta-analysis confirmed these distinct safety profiles, identifying lubiprostone with the highest risk of nausea and linaclotide with the highest risk of diarrhea.
Experimental Protocols: A Generalized Phase III Clinical Trial Design for IBS-C
The evaluation of drugs for IBS-C typically follows a standardized protocol guided by regulatory agencies like the U.S. Food and Drug Administration (FDA).
Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo in adults with IBS-C.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Duration: Typically includes a 2-week screening/baseline period, a 12- to 26-week treatment period, and a follow-up period.
Inclusion Criteria:
-
Adults (e.g., 18 years or older).
-
Diagnosis of IBS-C according to Rome criteria (e.g., Rome IV).
-
Specific frequency of SBMs (e.g., <3 per week) and stool consistency (e.g., hard or lumpy stools for ≥25% of bowel movements) during the baseline period.
-
Abdominal pain of a certain severity at baseline.
Exclusion Criteria:
-
History of major gastrointestinal surgery.
-
Evidence of mechanical gastrointestinal obstruction.
-
Other gastrointestinal conditions that could explain the symptoms.
Primary Efficacy Endpoint (based on FDA guidance): The primary endpoint is often a composite responder analysis. A patient is considered a "responder" if they experience both of the following for at least 50% of the weeks in the treatment period:
-
Abdominal Pain Improvement: At least a 30% reduction from baseline in the weekly average of the daily worst abdominal pain score.
-
Stool Frequency Improvement: An increase of at least 1 complete spontaneous bowel movement (CSBM) per week from baseline.
Secondary Endpoints:
-
Change from baseline in the number of SBMs and CSBMs per week.
-
Change from baseline in stool consistency (e.g., using the Bristol Stool Form Scale).
-
Change from baseline in straining severity.
-
Patient-reported outcomes on global relief of symptoms and quality of life.
Data Collection: Patients typically record their symptoms, bowel movements, and medication intake daily in an electronic diary.
Conclusion
Lubiprostone and linaclotide are effective treatments for CIC and IBS-C, but they operate through distinct molecular pathways. Clinical evidence from numerous placebo-controlled trials and meta-analyses suggests they have comparable efficacy in improving bowel movement frequency. The primary differentiator for clinical decision-making lies in their side-effect profiles. The higher incidence of nausea with lubiprostone and diarrhea with linaclotide allows for an individualized therapeutic approach, enabling clinicians and researchers to tailor treatment based on patient-specific symptoms and tolerability. Future direct head-to-head comparative trials would be valuable to further delineate the relative efficacy and safety of these agents.
Safety Operating Guide
Proper Disposal of Lubiprostone-d7 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of Lubiprostone-d7, a stable isotope-labeled analog of Lubiprostone. Adherence to these procedures will help ensure compliance with regulations and foster a safe laboratory environment.
Understanding the Waste Profile
This compound is a deuterated, stable isotope-labeled compound. It is not radioactive. Therefore, its disposal should follow the established protocols for non-radioactive chemical waste, specifically for the parent compound, Lubiprostone. Safety Data Sheets (SDS) for Lubiprostone indicate that it should be treated as a chemical waste product and disposed of in accordance with all applicable federal, state, and local regulations.[1][2][3] Incineration by a licensed disposal company is a common recommendation.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety glasses or goggles: To protect the eyes from potential splashes.
-
Chemical-resistant gloves: Inspect gloves for integrity before use.
-
Laboratory coat: To protect skin and clothing.
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the proper disposal of this compound waste in a laboratory setting.
Step 1: Waste Segregation
-
Do not mix this compound waste with general laboratory trash or other waste streams.
-
Segregate the waste at the point of generation.
-
Solid waste (e.g., contaminated vials, weighing paper, gloves) should be collected separately from liquid waste.
Step 2: Container Selection
-
For Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container. A plastic bag or a container with a secure lid is appropriate.
-
For Liquid Waste: If this compound is in solution, collect it in a compatible, leak-proof, and sealable liquid waste container. The container material must be compatible with the solvent used.
Step 3: Labeling the Waste Container
Proper labeling is crucial for safe handling and disposal by your institution's environmental health and safety (EHS) office and the licensed waste disposal company. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," based on the SDS for Lubiprostone).
Step 4: Waste Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and drains.
-
Ensure the container is kept closed except when adding waste.
Step 5: Arranging for Disposal
-
Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS office to arrange for a pickup.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online form or a direct call.
-
Do not attempt to dispose of the chemical waste through the standard trash or down the drain.
Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as liquid chemical waste.
-
After rinsing, deface the original label on the container to prevent misuse.
-
The clean, defaced container can then typically be disposed of in the appropriate laboratory recycling or trash bin, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling and Disposal of Lubiprostone-d7
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Lubiprostone-d7, a deuterated analog of a prostaglandin E1 derivative. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and professionals in drug development who may work with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing & Aliquoting (powder) | Chemical splash goggles | Double-gloved nitrile gloves | Disposable gown over lab coat | N95 or higher-rated respirator |
| Solution Preparation | Chemical splash goggles | Double-gloved nitrile gloves | Disposable gown over lab coat | Not required if performed in a certified chemical fume hood |
| In-vitro/In-vivo Dosing | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile gloves | Disposable gown over lab coat | N95 or higher-rated respirator |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Operational Plan: From Receipt to Use
A systematic approach is crucial for the safe handling of this compound. The following procedural steps must be followed:
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The compound should be stored in a designated, well-ventilated, and secure location.
-
This compound is typically stored at -20°C in a tightly sealed container.
2. Preparation for Experiments (Weighing and Solution Preparation):
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Before handling, decontaminate the work surface.
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing vessels.
-
When preparing solutions, add the solvent to the accurately weighed compound slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When using solutions of this compound, wear appropriate PPE to prevent skin and eye contact.
-
Conduct all procedures that may generate aerosols within a biological safety cabinet or a chemical fume hood.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination. As a deuterated compound with a stable isotope, the primary consideration for disposal is the chemical hazard of the parent molecule, not the isotopic label.
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated as chemical waste.
-
Do not mix with general laboratory trash or biological waste.
2. Types of Waste and Disposal Procedures:
-
Unused/Expired Compound:
-
Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
-
The original container should be placed in a clearly labeled hazardous waste container.
-
-
Contaminated Solid Waste:
-
This includes items such as gloves, disposable gowns, bench paper, pipette tips, and weighing papers.
-
Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
-
Contaminated Liquid Waste:
-
This includes unused solutions and solvent rinses from cleaning contaminated glassware.
-
Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the solvent used.
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Contaminated Sharps:
-
Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
The sharps container should be clearly labeled as containing chemically contaminated sharps.
-
3. Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
